5-Iodo-2-methoxy-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRDJONMBQQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676307 | |
| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241674-09-8 | |
| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 5-Iodo-2-methoxy-4-methylbenzoic Acid
An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Iodo-2-methoxy-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates several key features: a carboxylic acid for derivatization, a methoxy group that influences electronic properties and can participate in hydrogen bonding, a methyl group, and a strategically placed iodine atom. This iodine atom is particularly significant as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures, enabling the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the iodo, methoxy, and methyl groups on the benzoic acid scaffold allows for the precise tuning of molecular properties, making this compound a sought-after intermediate in drug discovery programs.
Core Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and logical pathway to synthesize 5-Iodo-2-methoxy-4-methylbenzoic acid is through the electrophilic aromatic substitution (EAS) of the readily available precursor, 2-methoxy-4-methylbenzoic acid. The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring.
The methoxy (-OCH3) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2][3] The methyl (-CH3) group is also an activating group and an ortho, para-director, though its activating effect is weaker than the methoxy group and operates primarily through an inductive effect. The carboxylic acid (-COOH) group, conversely, is a deactivating group and a meta-director.
In the case of 2-methoxy-4-methylbenzoic acid, the potent ortho, para-directing influence of the methoxy group at position 2 will dominate, directing the incoming electrophile (the iodonium ion) to the positions ortho and para to it. The para position (position 5) is sterically accessible and electronically activated, making it the most probable site for iodination. The other ortho position (position 3) is also activated, but may experience some steric hindrance from the adjacent carboxylic acid group. Therefore, the regioselective iodination at the 5-position is the expected outcome.
A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent.[4] The oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂), converts the less reactive I₂ into a more potent electrophilic iodine species, often denoted as "I+". This in situ generation of the active electrophile allows for efficient iodination under relatively mild conditions.
Visualizing the Synthesis Pathway
Caption: Synthetic route to 5-Iodo-2-methoxy-4-methylbenzoic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid, based on established methods for the iodination of activated aromatic compounds.[5]
Materials and Reagents:
-
2-Methoxy-4-methylbenzoic acid (Starting Material)[6]
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Addition of Reagents: To the stirred suspension, add iodine (0.5 eq) and iodic acid (0.2 eq).
-
Initiation of Reaction: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium sulfite. Stir the mixture until the color of excess iodine disappears.
-
Isolation of Crude Product: The precipitated crude product is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Quantitative Data Summary
| Parameter | Value/Description |
| Starting Material | 2-Methoxy-4-methylbenzoic acid |
| Molar Mass | 166.17 g/mol [7] |
| Iodinating Agent | Iodine (I₂) and Iodic Acid (HIO₃) |
| Solvent | Glacial Acetic Acid / Acetic Anhydride |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Temperature | 45-50 °C |
| Reaction Time | 2-3 hours |
| Purification Method | Recrystallization |
| Expected Product | 5-Iodo-2-methoxy-4-methylbenzoic acid |
| Molar Mass | 292.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
Characterization
The identity and purity of the synthesized 5-Iodo-2-methoxy-4-methylbenzoic acid should be confirmed by standard analytical techniques, including:
-
Melting Point Analysis: To determine the purity of the crystalline product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the iodination.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care.
-
Iodine and its vapors are harmful; avoid inhalation and skin contact.
References
-
Brainly.com. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more. Retrieved from [Link]
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Organic Syntheses Procedure. m-IODOBENZOIC ACID. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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PubChem. 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
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Wikipedia. Electrophilic halogenation. Retrieved from [Link]
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ChemBK. 2-methoxy-4-methylbenzoic acid. Retrieved from [Link]
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ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]
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Organic Syntheses Procedure. p-IODOBENZOIC ACID. Retrieved from [Link]
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YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
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National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]
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Beilstein Journals. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Retrieved from [Link]
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An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid (CAS: 54811-38-0): Synthesis, Applications, and Experimental Protocols
A Note on Chemical Identity: The provided CAS number, 54811-38-0, is authoritatively assigned to 5-Iodo-2-methylbenzoic acid . This guide will therefore focus on this compound.
Introduction: A Versatile Halogenated Building Block
5-Iodo-2-methylbenzoic acid, also known as 5-iodo-o-toluic acid, is a highly functionalized aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, makes it a valuable and versatile intermediate in various fields of chemical science. The presence of the iodine substituent is particularly significant, as it provides a reactive site for forming new chemical bonds, especially carbon-carbon and carbon-heteroatom bonds, through various cross-coupling reactions. This reactivity makes it an essential building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and essential laboratory protocols for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Iodo-2-methylbenzoic acid are summarized below, providing a foundational understanding of its physical characteristics and spectroscopic identifiers.
| Property | Value | Source(s) |
| CAS Number | 54811-38-0 | [1][2][3] |
| Molecular Formula | C₈H₇IO₂ | [1][2][3] |
| Molecular Weight | 262.04 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 176 - 183 °C | [1][2][4] |
| Boiling Point | 339.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.867 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water, soluble in hot acetic acid and organic solvents like ethanol and DMSO. | [4][5] |
| Purity | ≥ 98% (Typically available) | [4] |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation of 5-Iodo-2-methylbenzoic acid.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methyl group will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.[6]
-
IR Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm⁻¹. C-H stretches for the aromatic ring and the methyl group will appear around 3000 cm⁻¹ and 2900 cm⁻¹, respectively.
Synthesis and Mechanistic Considerations
The primary route for synthesizing 5-Iodo-2-methylbenzoic acid is through the direct iodination of 2-methylbenzoic acid (o-toluic acid). Several methods have been developed to achieve this transformation efficiently.
Iodination using Iodine and an Oxidizing Agent
A common and effective method involves the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent. This approach avoids the multi-step Sandmeyer process, which involves nitration, reduction, and diazotization.[7] A patented method highlights the use of a microporous compound, such as a β-form zeolite, along with iodine, an oxidizing agent, and acetic anhydride.[7][8]
Causality of Reagents:
-
2-Methylbenzoic Acid (Starting Material): The substrate for the iodination reaction.
-
Iodine (I₂): The source of the iodine atom to be incorporated into the aromatic ring.
-
Oxidizing Agent (e.g., Potassium Persulfate, Iodic Acid): To generate the electrophilic iodine species (I⁺) necessary for electrophilic aromatic substitution.
-
Microporous Compound/Catalyst (e.g., Zeolite): To enhance reaction efficiency and selectivity.[7][8]
-
Acetic Anhydride/Acetic Acid (Solvent/Reagent): Provides the reaction medium and can also act as a water scavenger.[7][9]
Reaction Workflow Diagram:
Caption: A generalized workflow for the synthesis of 5-Iodo-2-methylbenzoic acid.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is a generalized representation based on common laboratory practices for iodination reactions.
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-methylbenzoic acid and a suitable solvent such as acetic acid.[9]
-
Reagent Addition: Add iodine and the chosen oxidizing agent (e.g., potassium persulfate) to the stirred solution.[9]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and maintain it for several hours until the reaction is complete (monitored by TLC or HPLC).[9]
-
Work-up: Cool the reaction mixture to room temperature to allow the product to precipitate.[9] The precipitation can be enhanced by the addition of water.
-
Isolation: Collect the crude product by filtration and wash the filter cake with water to remove any inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as toluene or hot acetic acid, to obtain the final product as a crystalline solid.[5][9]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Applications in Drug Discovery and Organic Synthesis
The utility of 5-Iodo-2-methylbenzoic acid stems from its unique combination of functional groups, making it a key intermediate in several areas.
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5] It is specifically mentioned as an intermediate in the manufacturing of anti-diabetic medicines.[10]
-
Organic Synthesis: The carbon-iodine bond is a key feature, enabling its use in a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for creating more complex molecular architectures from simpler starting materials.[1]
-
Material Science: The compound and its derivatives can be used in the development of functional materials, such as specialized polymers and coatings.[1] It has also been noted for its use in polarizing films for liquid crystal displays (LCDs).[5]
Application Pathway Diagram:
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5-Iodo-2-methoxy-4-methylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 5-Iodo-2-methoxy-4-methylbenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-2-methoxy-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. While specific literature on this compound is nascent, this document synthesizes available data and provides expert insights into its physicochemical properties, plausible synthetic routes, potential applications, and standard analytical methodologies. The guide is intended for researchers, medicinal chemists, and material scientists interested in leveraging this molecule as a versatile building block for novel chemical entities. This document will cover its molecular formula, molecular weight, and its potential as a synthetic intermediate.
Introduction and Molecular Identity
5-Iodo-2-methoxy-4-methylbenzoic acid is a unique organic compound characterized by a benzoic acid core with iodo, methoxy, and methyl substituents. This specific arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis. The presence of an iodine atom, a versatile halogen, provides a reactive handle for various cross-coupling reactions, while the carboxylic acid moiety allows for derivatization, such as amide bond formation.
The structural features suggest its utility as a scaffold in the design of complex molecules for pharmaceutical and materials science applications.[1] While detailed research on this specific isomer is limited, its chemical nature can be inferred from the extensive studies on related iodinated and methoxy-substituted benzoic acids.
Molecular Formula and Weight:
Physicochemical and Handling Properties
Quantitative experimental data for 5-Iodo-2-methoxy-4-methylbenzoic acid is not extensively documented in peer-reviewed literature. The table below summarizes its core identity and available handling information.
| Property | Value | Reference |
| CAS Number | 1241674-09-8 | [3] |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
| Purity (Typical) | ≥95% | [3] |
| Storage Conditions | Store at 0°C to 8°C, protected from light | [1][2] |
| Handling | Handle in a well-ventilated area. | [4] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Electrophilic Iodination
The directing effects of the substituents on the aromatic ring are key to predicting the outcome of an electrophilic substitution reaction.
-
The methoxy group (-OCH₃) at C2 is a strong activating group and is ortho-, para- directing.
-
The methyl group (-CH₃) at C4 is a weak activating group and is also ortho-, para- directing.
-
The carboxylic acid group (-COOH) is a deactivating group and is meta- directing.
Considering these effects, the C5 position is the most sterically accessible and electronically favorable site for iodination. The strong activating effect of the C2-methoxy group directs to its para-position (C5), and the C4-methyl group directs to its ortho-position (C5). Therefore, direct iodination of 2-methoxy-4-methylbenzoic acid is expected to yield the desired 5-iodo product with high regioselectivity.
Caption: Proposed workflow for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Experimental Protocol (Hypothetical)
This protocol is based on established methods for the iodination of substituted benzoic acids.[5]
-
Dissolution: Dissolve 1.0 equivalent of 2-methoxy-4-methylbenzoic acid in glacial acetic acid.
-
Reagent Addition: Add 0.5 equivalents of Iodine (I₂) and 0.4 equivalents of an oxidizing agent (e.g., periodic acid or potassium persulfate) to the solution.
-
Reaction: Heat the mixture with stirring at 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.
Applications in Research and Development
The true value of 5-Iodo-2-methoxy-4-methylbenzoic acid lies in its potential as a versatile building block for constructing more complex molecular architectures.
Medicinal Chemistry and Drug Discovery
The iodo-substituent serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around a core scaffold, a fundamental strategy in modern drug discovery. Related iodobenzoic acid derivatives are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1]
Caption: Role as a versatile intermediate in chemical synthesis.
Materials Science
Iodinated aromatic compounds are also used as intermediates for materials with specific electronic properties, such as polarizing films for liquid crystal displays (LCDs).[1][6] The defined substitution pattern of 5-Iodo-2-methoxy-4-methylbenzoic acid could be exploited to synthesize novel organic materials with tailored optical or electronic characteristics.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Purity Assessment (HPLC):
-
Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at a wavelength corresponding to the compound's chromophore (e.g., 254 nm).
-
Outcome: Determination of purity (e.g., >95%).
-
-
Identity Confirmation (Mass Spectrometry):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).
-
Mode: Negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Outcome: Confirmation of the exact mass, consistent with the molecular formula C₉H₉IO₃.
-
-
Structural Elucidation (NMR Spectroscopy):
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Signals:
-
Two singlets for the two aromatic protons.
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the methyl (-CH₃) protons.
-
A broad singlet for the carboxylic acid (-COOH) proton.
-
-
Outcome: Unambiguous confirmation of the substitution pattern on the benzoic acid ring.
-
Conclusion
5-Iodo-2-methoxy-4-methylbenzoic acid (Molecular Formula: C₉H₉IO₃, Molecular Weight: 292.07 g/mol ) is a promising, yet underexplored, chemical intermediate. Its unique combination of a reactive iodine atom and a versatile carboxylic acid group makes it a valuable precursor for the synthesis of complex molecules. While detailed experimental data in the public domain remains scarce, this guide provides a solid foundation for researchers by outlining its core properties, a plausible synthetic strategy, a framework for its analytical characterization, and its potential applications in drug discovery and materials science. The current lack of extensive literature also presents a clear opportunity for further academic and industrial research to fully characterize and exploit the potential of this compound.
References
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High Purity 5-Iodo-2-Methylbenzoic Acid. (n.d.). Retrieved January 16, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (US7642374B2).
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Pharmaffiliates. (n.d.). 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved January 16, 2026, from [Link]
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Seema FineChem Ind. LLP. (n.d.). 5-Iodo-2-Methylbenzoic Acid. Retrieved January 16, 2026, from [Link]
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Amerigo Scientific. (n.d.). 5-Iodo-2-methoxy-4-methylbenzoic acid. Retrieved January 16, 2026, from [Link]
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- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
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Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (CN100406422C). Retrieved January 16, 2026, from [Link]
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Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved January 16, 2026, from [Link]
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Eskay Iodine. (n.d.). 5-Iodo 2-Methyl Benzoic Acid (MIBA). Retrieved January 16, 2026, from [Link]
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Spectroscopic Profile of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth, theoretical analysis of the spectroscopic characteristics of 5-Iodo-2-methoxy-4-methylbenzoic acid. In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and drug development professionals. The predicted data herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from analogous compounds.
Introduction: The Structural Significance of 5-Iodo-2-methoxy-4-methylbenzoic Acid
5-Iodo-2-methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of an iodine atom, a methoxy group, a methyl group, and a carboxylic acid function on the benzene ring makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity and purity in synthetic applications. This guide offers a foundational framework for interpreting the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 5-Iodo-2-methoxy-4-methylbenzoic acid are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the various substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| COOH | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |
| Ar-H (H-6) | ~7.8 | Singlet | - | This proton is ortho to the electron-withdrawing carboxylic acid group and is deshielded. It is expected to be a singlet due to the absence of adjacent protons. |
| Ar-H (H-3) | ~6.9 | Singlet | - | This proton is ortho to the electron-donating methoxy group and para to the methyl group, leading to a more upfield chemical shift. It is also expected to be a singlet. |
| OCH₃ | ~3.9 | Singlet | - | The three protons of the methoxy group are equivalent and appear as a sharp singlet. |
| CH₃ | ~2.4 | Singlet | - | The three protons of the methyl group are equivalent and appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 168 - 172 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the characteristic downfield region. |
| C-2 (C-OCH₃) | 158 - 162 | This carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |
| C-4 (C-CH₃) | 140 - 144 | The carbon bearing the methyl group. |
| C-1 (C-COOH) | 125 - 130 | The ipso-carbon attached to the carboxylic acid group. |
| C-6 | 135 - 140 | This carbon is deshielded by the adjacent carboxylic acid group. |
| C-3 | 110 - 115 | This carbon is shielded by the ortho-methoxy group. |
| C-5 (C-I) | 90 - 95 | The carbon attached to the iodine atom experiences a significant upfield shift due to the heavy atom effect. |
| OCH₃ | 55 - 60 | The carbon of the methoxy group. |
| CH₃ | 20 - 25 | The carbon of the methyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for a compound like 5-Iodo-2-methoxy-4-methylbenzoic acid is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
-
Instrumentation:
-
Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher, to ensure adequate signal dispersion.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Logical Workflow for NMR Analysis
Caption: A streamlined workflow for the structural elucidation of an organic compound using NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 5-Iodo-2-methoxy-4-methylbenzoic acid are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methoxy and Methyl |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Carboxylic Acid |
| C=C Stretch (Aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong | Aromatic Ring |
| C-O Stretch (Carboxylic Acid/Methoxy) | 1210 - 1320, 1000 - 1100 | Strong | Carboxylic Acid, Methoxy |
| C-I Stretch | 500 - 600 | Medium | Iodo Group |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectral Data
The electron ionization (EI) mass spectrum of 5-Iodo-2-methoxy-4-methylbenzoic acid is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Proposed Ion Identity | Fragmentation Pathway |
| 292 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |
| 277 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or methyl group. |
| 247 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 165 | [M - I]⁺ | Loss of an iodine radical. |
| 127 | [I]⁺ | Iodine cation. |
Proposed Fragmentation Pathway
The fragmentation of 5-Iodo-2-methoxy-4-methylbenzoic acid under EI conditions is likely to proceed through several key pathways, including the loss of the substituents and cleavage of the aromatic ring.
Caption: A proposed electron ionization fragmentation pathway for 5-Iodo-2-methoxy-4-methylbenzoic acid.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) would be more appropriate.
-
-
Ionization:
-
Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
-
-
Mass Analysis:
-
A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-Iodo-2-methoxy-4-methylbenzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable starting point for researchers working with this compound. Experimental verification of this data is crucial and will provide a more definitive characterization of this molecule.
References
-
At the time of writing, no direct experimental spectroscopic data for 5-Iodo-2-methoxy-4-methylbenzoic acid was found in publicly accessible databases. The predictions and interpretations presented in this guide are based on general principles of spectroscopy and data from structurally related compounds.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) can be used to find data for analogous structures: [Link]
-
An In-depth Technical Guide to 5-Iodo-2-methoxy-4-methylbenzoic Acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 5-Iodo-2-methoxy-4-methylbenzoic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth insights into its synthesis, chemical characteristics, and potential applications.
Introduction and Strategic Importance
5-Iodo-2-methoxy-4-methylbenzoic acid, with the molecular formula C9H9IO3, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an iodine atom, a methoxy group, and a methyl group on the benzoic acid backbone, makes it a highly versatile building block in the synthesis of more complex molecules.[1] The presence of the iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann-type couplings.[1][2] This "reactive handle" is fundamental for constructing biaryl structures, which are common motifs in pharmaceutical compounds and advanced materials.[1] The carboxylic acid and methoxy groups also offer sites for further functionalization, allowing for a modular approach to molecular design.
Historical Context and Discovery
While a specific, detailed historical account of the initial discovery of 5-Iodo-2-methoxy-4-methylbenzoic acid is not prominently documented in readily available literature, its emergence can be understood within the broader context of the development of halogenated benzoic acid derivatives in the 19th and 20th centuries. The systematic study of iodobenzoic acid isomers laid the foundational chemistry for the synthesis of more complex, substituted analogs like the topic compound.[2] The development of such specialized reagents has been driven by the increasing demand for sophisticated building blocks in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
Synthesis and Mechanistic Insights
The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid typically involves a multi-step process starting from a more readily available precursor. A plausible and commonly employed synthetic strategy is the direct iodination of 2-methoxy-4-methylbenzoic acid. This section details a representative experimental protocol, explaining the rationale behind the chosen reagents and conditions.
Synthesis of the Precursor: 2-methoxy-4-methylbenzoic acid
The precursor, 2-methoxy-4-methylbenzoic acid, can be synthesized from p-toluic acid (4-methylbenzoic acid) through a series of reactions.
Experimental Protocol: Synthesis of 2-methoxy-4-methylbenzoic acid
-
Step 1: Nitration of p-Toluic Acid.
-
p-Toluic acid is treated with a nitrating mixture (typically nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The reaction is usually carried out at low temperatures to control the regioselectivity and prevent over-nitration.
-
-
Step 2: Reduction of the Nitro Group.
-
The resulting nitro-substituted benzoic acid is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.
-
-
Step 3: Diazotization and Hydroxylation.
-
The amino group is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield a hydroxyl group.
-
-
Step 4: Methylation of the Hydroxyl Group.
-
The hydroxyl group is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) to form the methoxy group, yielding 2-methoxy-4-methylbenzoic acid.
-
Iodination of 2-methoxy-4-methylbenzoic acid
The final step is the regioselective iodination of the activated aromatic ring of 2-methoxy-4-methylbenzoic acid. The methoxy and methyl groups are ortho, para-directing, and the position of iodination is influenced by both electronic and steric factors.
Experimental Protocol: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid
-
Reagents and Materials:
-
Procedure:
-
Dissolve 2-methoxy-4-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add iodine and the chosen oxidizing agent to the solution. The oxidizing agent is crucial for generating the electrophilic iodine species (I+) required for electrophilic aromatic substitution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Decolorize the mixture by adding a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-Iodo-2-methoxy-4-methylbenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Iodo-2-methoxy-4-methylbenzoic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Storage | Refrigerate at 2-8°C in a sealed, dry container, protected from light | [1] |
Applications in Research and Development
5-Iodo-2-methoxy-4-methylbenzoic acid is primarily utilized as a versatile intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the strategic placement of its functional groups, which allows for selective and sequential chemical transformations.
-
Pharmaceutical Synthesis: The iodinated benzoic acid moiety is a common precursor for the development of active pharmaceutical ingredients (APIs).[1] The iodine atom facilitates the introduction of various organic fragments through cross-coupling reactions, enabling the construction of complex molecular scaffolds with potential therapeutic activities.
-
Materials Science: This compound and its derivatives can serve as key intermediates for the synthesis of materials for applications such as polarizing films in liquid crystal displays (LCDs).[1] The rigid aromatic core and the potential for further elaboration make it a valuable component in the design of novel organic materials with specific electronic and optical properties.
-
Research and Chemical Development: In a laboratory setting, 5-Iodo-2-methoxy-4-methylbenzoic acid is classified for Research Use Only (RUO).[1] It is a valuable tool for chemists exploring new synthetic methodologies and developing novel molecules with unique properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodo-2-methoxy-4-methylbenzoic acid. It is intended for use in a controlled laboratory environment by trained professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and emergency measures. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.
Conclusion
5-Iodo-2-methoxy-4-methylbenzoic acid stands out as a strategically important building block in modern organic synthesis. Its well-defined structure and the reactivity of its functional groups provide a reliable platform for the construction of complex and high-value molecules. While its specific discovery may not be a singular, celebrated event, its utility is a testament to the ongoing evolution of synthetic chemistry, driven by the needs of the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for the research and development community.
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
-
Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016). American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
ChemSynthesis. (2025). 2-(methoxymethoxy)-4-methylbenzoic acid. Retrieved from [Link]
-
ChemBK. (2024). 2-methoxy-4-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
-
PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved from [Link]
-
European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Iodo-2-methoxy-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]
Sources
A Theoretical and Spectroscopic Exploration of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 5-Iodo-2-methoxy-4-methylbenzoic acid, a versatile building block in medicinal chemistry and materials science. This document delves into the molecular architecture, spectroscopic signatures, and electronic properties of the title compound through a combination of established synthetic protocols and cutting-edge computational analysis. By integrating experimental methodologies with theoretical insights derived from Density Functional Theory (DFT), this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. We will explore a detailed synthetic pathway, present a thorough analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and elucidate its electronic structure and reactivity through in-silico modeling.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, including its acidity, reactivity, and biological activity. Halogenated benzoic acids, in particular, are of significant interest due to the unique properties imparted by the halogen substituent. The presence of an iodine atom, as in 5-Iodo-2-methoxy-4-methylbenzoic acid, introduces a site for facile cross-coupling reactions, enabling the construction of complex molecular architectures.
The title compound, with its specific substitution pattern of iodo, methoxy, and methyl groups, presents a unique combination of electronic and steric effects that influence its reactivity and potential applications. The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic ring, while the methyl group provides a lipophilic character. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
Synthesis and Characterization: A Practical Approach
While multiple synthetic routes to substituted benzoic acids exist, a common and effective method involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. Below is a detailed, step-by-step protocol for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid, adapted from established procedures for similar compounds.
Experimental Protocol: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid
This protocol is based on the diazotization of 2-amino-5-iodo-4-methylanisole followed by the introduction of the carboxylic acid group.
Materials:
-
2-amino-5-iodo-4-methylanisole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Copper(I) Cyanide (CuCN)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-5-iodo-4-methylanisole in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change. Stir the mixture for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the CuCN/KI solution with vigorous stirring. An effervescence will be observed as nitrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
-
Hydrolysis and Isolation:
-
After cooling, make the reaction mixture strongly basic by the addition of a concentrated sodium hydroxide (NaOH) solution and heat under reflux to hydrolyze the nitrile to the carboxylic acid.
-
Cool the mixture and acidify with concentrated HCl to precipitate the crude 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Characterization Workflow
The successful synthesis of the target compound must be confirmed through a series of analytical techniques.
Caption: Workflow for the characterization and purification of the synthesized compound.
Theoretical Studies: Unveiling Molecular Properties
To gain a deeper understanding of the intrinsic properties of 5-Iodo-2-methoxy-4-methylbenzoic acid, we propose a comprehensive theoretical study employing Density Functional Theory (DFT). DFT has proven to be a powerful tool for predicting the electronic structure, spectroscopic properties, and reactivity of organic molecules with a high degree of accuracy.[1]
Computational Methodology
All calculations would be performed using a widely recognized quantum chemistry software package. The molecular geometry of 5-Iodo-2-methoxy-4-methylbenzoic acid would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for molecules of this type. Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared spectrum. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Caption: A typical workflow for the theoretical analysis of the target molecule.
Predicted Spectroscopic Data
Based on the proposed computational methodology and comparison with structurally similar compounds, we can predict the key spectroscopic features of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| COOH | 10.0 - 13.0 | br s |
| Ar-H (position 3) | ~6.8 | s |
| Ar-H (position 6) | ~7.9 | s |
| OCH₃ | ~3.9 | s |
| CH₃ | ~2.4 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C=O | ~170 |
| C-I | ~90 |
| C-OCH₃ | ~160 |
| C-CH₃ | ~140 |
| C-COOH | ~120 |
| Ar-C (position 3) | ~115 |
| Ar-C (position 6) | ~135 |
| OCH₃ | ~56 |
| CH₃ | ~20 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (acid) | 3300 - 2500 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 2980 - 2850 | Stretching |
| C=O (acid) | ~1700 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ether) | ~1250 | Stretching |
| C-I | ~550 | Stretching |
Mass Spectrometry Prediction:
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 292. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH) to give a peak at m/z 275, and the loss of the carboxyl group (-COOH) to give a peak at m/z 247.
Electronic Structure and Reactivity
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within the molecule. For 5-Iodo-2-methoxy-4-methylbenzoic acid, the most negative potential (red regions) is expected to be localized on the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The region around the iodine atom will exhibit a positive region known as a "sigma-hole," which is characteristic of halogen bonding interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, suggesting these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, indicating these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Conclusion and Future Directions
This technical guide has provided a detailed theoretical and practical framework for understanding 5-Iodo-2-methoxy-4-methylbenzoic acid. The outlined synthetic protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its characterization. The computational analysis sheds light on the molecule's electronic structure and reactivity, providing insights that can guide its application in the design of novel pharmaceuticals and materials.
Future research should focus on the experimental validation of the predicted spectroscopic and electronic properties. Furthermore, exploring the utility of this compound in various cross-coupling reactions will undoubtedly open new avenues for the synthesis of complex and biologically active molecules. The potential for this molecule to engage in halogen bonding also warrants further investigation, as this could lead to the development of novel supramolecular assemblies and crystal engineering applications.
References
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Velika, B., et al. (2022). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Preprints.org.[1]
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BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid. BenchChem.[2]
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Sigma-Aldrich. 5-Iodo-2-methoxybenzoic acid 97. Sigma-Aldrich.[3]
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ChemicalBook. 2-IODO-5-METHYLBENZOIC ACID synthesis. ChemicalBook.[4]
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PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com.[5]
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PubChem. 5-Iodo-2-methylbenzoic acid. PubChem.[6]
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Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016). pubs.acs.org.[7]
-
Amerigo Scientific. 5-Iodo-2-methoxy-4-methylbenzoic acid. Amerigo Scientific.[8]
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Pharmaffiliates. 5-Iodo-4-methoxy-2-methylbenzoic Acid. Pharmaffiliates.[9]
-
ChemRxiv. DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv.[10]
-
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NIST. Benzoic acid, 4-methyl-. NIST WebBook.[12]
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Semantic Scholar. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Semantic Scholar.[13]
-
ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. ChemicalBook.[14]
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ResearchGate. Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. ResearchGate.[15]
-
NIST. Benzoic acid, 4-methyl-, methyl ester. NIST WebBook.[16]
-
Oxford Academic. Quantitative 1 H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Oxford Academic.[17]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Iodo-2-methylbenzoic Acid
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 5-Iodo-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via the direct electrophilic iodination of o-toluic acid. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, outlines safety protocols, and presents a workflow for achieving high yield and purity.
Introduction and Scientific Rationale
5-Iodo-2-methylbenzoic acid is a valuable building block in organic synthesis. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, an aryl iodide, and a methyl group. The aryl iodide is particularly important as it can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
The synthesis from o-toluic acid is an exercise in regiocontrolled electrophilic aromatic substitution (EAS). The starting material possesses two substituents on the aromatic ring: an electron-donating, activating methyl group (-CH₃) and an electron-withdrawing, deactivating carboxylic acid group (-COOH).
-
Expertise & Causality: The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The positions ortho to the methyl group are sterically hindered by the adjacent carboxylic acid. Therefore, the incoming electrophile is directed to the position para to the methyl group, which is also conveniently meta to the carboxylic acid group. This synergistic directing effect allows for the highly selective formation of the 5-iodo isomer.
Direct iodination of aromatic rings is thermodynamically challenging compared to chlorination or bromination.[1] Consequently, the reaction requires the in-situ generation of a potent electrophilic iodine species (I⁺). This is typically achieved by using molecular iodine (I₂) in the presence of a strong oxidizing agent and an acid catalyst.[2][3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of o-toluic acid proceeds via a classic two-step electrophilic aromatic substitution mechanism.[4][5]
-
Generation of the Electrophile: An oxidizing agent, such as iodic acid (HIO₃) or potassium persulfate (K₂S₂O₈), in concert with concentrated sulfuric acid, oxidizes molecular iodine (I₂) to a highly electrophilic species, often represented as I⁺.[2][6]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the o-toluic acid ring acts as a nucleophile, attacking the electrophilic iodine. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts a proton from the carbon atom bearing the new iodo group. This final, fast step restores the aromatic π-system, yielding the final product, 5-Iodo-2-methylbenzoic acid.[5]
Detailed Experimental Protocol
This protocol is a synthesized representation based on established industrial and laboratory procedures.[7][8][9] It is designed to be a self-validating system, where careful execution leads to high purity and yield.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 13.6 | 0.10 | 1.0 |
| Iodine | I₂ | 253.81 | 15.2 | 0.06 | 0.6 |
| Potassium Persulfate | K₂S₂O₈ | 270.32 | 14.9 | 0.055 | 0.55 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 150 mL | - | - |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 16.3 | 0.166 | 1.66 |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagent Addition:
-
To the flask, add glacial acetic acid (150 mL) and o-toluic acid (13.6 g, 0.10 mol).
-
Stir the mixture at room temperature until the o-toluic acid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (16.3 g) to the stirring solution. An exotherm will be observed.
-
Once the solution has returned to near room temperature, add iodine (15.2 g, 0.06 mol) and potassium persulfate (14.9 g, 0.055 mol).[8]
-
-
Reaction:
-
Heat the reaction mixture to 75-80°C using a heating mantle.
-
Maintain this temperature and continue stirring for approximately 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-toluic acid) is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to approximately 50°C.
-
Slowly and carefully pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acids and salts.
-
Dry the crude product in a vacuum oven at 60°C overnight. A typical crude yield is 90-95%.[7]
-
-
Purification (Recrystallization):
-
Transfer the dried crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.[7] The expected purity after recrystallization should be >99% by HPLC.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 5-Iodo-2-methylbenzoic acid.
Safety and Handling
Adherence to safety protocols is paramount for this procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[11][12]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and iodine fumes.[13]
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[14] Handle with extreme care and add it slowly to other solutions to dissipate heat.
-
Iodine: Toxic if inhaled or ingested and can cause skin and eye irritation.[12][13] Avoid creating dust or vapor.
-
Potassium Persulfate: A strong oxidizing agent. Keep away from combustible materials.
-
-
Waste Disposal: All chemical waste, including filtrates and contaminated materials, must be disposed of according to institutional hazardous waste guidelines.
References
-
Process For Producing 5 Iodo 2 Methylbenzoic Acid. (n.d.). Quick Company. Retrieved from [Link]
- Process for producing 5-iodo-2-methylbenzoic acid. (2005). European Patent Office - EP 1642881 B1.
- Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents - CN100406422C.
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]
-
Mechanism of Electrophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic halogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022, November 14). Chemia. Retrieved from [Link]
-
Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Iodine Solution - Safety Data Sheet. (n.d.). Science Company. Retrieved from [Link]
-
Sulfuric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]
- Process For The Iodination Of Aromatic Compounds. (n.d.). Google Patents - US20120041224A1.
-
Lab Chemical Safety Guidelines. (n.d.). Scribd. Retrieved from [Link]
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- 10. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
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- 14. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
The Strategic Utility of 5-Iodo-2-methoxy-4-methylbenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Iodo-2-methoxy-4-methylbenzoic acid is a polysubstituted aromatic compound poised as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its unique constellation of functional groups—a reactive iodine atom, an electron-donating methoxy group, a sterically influential methyl group, and a versatile carboxylic acid—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, grounded in the principles of modern drug design, and furnishes detailed, field-proven protocols for its use in key synthetic transformations that are foundational to drug discovery.
Introduction: A Scaffold Ripe with Potential
In the quest for novel therapeutics, the design and synthesis of molecules with precise three-dimensional structures and finely-tuned physicochemical properties are paramount. 5-Iodo-2-methoxy-4-methylbenzoic acid (C₉H₉IO₃, MW: 292.07 g/mol ) emerges as a valuable starting material, not for any intrinsic biological activity, but for its exceptional synthetic utility.[1] The strategic placement of its substituents allows for a logical and sequential introduction of molecular complexity.
The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions.[1][2] This "reactive handle" is the cornerstone of its utility, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The carboxylic acid moiety provides a readily derivatizable site for amide bond formation, a ubiquitous linkage in pharmaceuticals. The methoxy and methyl groups, on the other hand, are not merely passive spectators; they exert significant electronic and steric influence on the reactivity of the aromatic ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Core Applications in Drug Discovery
The true value of 5-Iodo-2-methoxy-4-methylbenzoic acid lies in its role as a scaffold for the synthesis of compounds targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. Its structural motifs are found in various classes of therapeutic agents.
Synthesis of Substituted Benzamides as Bioactive Agents
The carboxylic acid functionality of 5-Iodo-2-methoxy-4-methylbenzoic acid is a prime site for amide coupling reactions. Substituted benzamides are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antipsychotic effects. The ability to couple this scaffold with a diverse library of amines allows for the rapid generation of novel chemical entities for biological screening.
Construction of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The presence of the iodine atom makes 5-Iodo-2-methoxy-4-methylbenzoic acid an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are privileged scaffolds in numerous approved drugs, as they can effectively mimic peptide bonds, interact with protein surfaces, and provide conformational rigidity.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of 5-Iodo-2-methoxy-4-methylbenzoic acid in a research setting.
Protocol 1: General Procedure for Amide Coupling via Carbodiimide Activation
This protocol describes a standard method for the formation of an amide bond between 5-Iodo-2-methoxy-4-methylbenzoic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
5-Iodo-2-methoxy-4-methylbenzoic acid
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add the amine of choice (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA or TEA (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid with an aryl or heteroaryl boronic acid.
Materials:
-
5-Iodo-2-methoxy-4-methylbenzoic acid
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.1 eq, if necessary), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Synthetic Workflow
The strategic utility of 5-Iodo-2-methoxy-4-methylbenzoic acid can be visualized in a typical drug discovery workflow.
Caption: Synthetic workflow illustrating the use of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Data Presentation: Hypothetical Library Synthesis
To illustrate the utility of the described protocols, a hypothetical library of compounds was synthesized from 5-Iodo-2-methoxy-4-methylbenzoic acid. The yields and purities are representative of what can be expected from these robust reactions.
| Entry | Reaction Type | Amine/Boronic Acid | Product Structure | Yield (%) | Purity (%) |
| 1 | Amide Coupling | Benzylamine | N-benzyl-5-iodo-2-methoxy-4-methylbenzamide | 85 | >98 |
| 2 | Amide Coupling | Morpholine | (5-iodo-2-methoxy-4-methylphenyl)(morpholino)methanone | 92 | >99 |
| 3 | Suzuki Coupling | Pyridine-3-boronic acid | 2-methoxy-4-methyl-5-(pyridin-3-yl)benzoic acid | 78 | >97 |
| 4 | Suzuki Coupling | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methoxy-4-methylbenzoic acid | 88 | >98 |
Conclusion
5-Iodo-2-methoxy-4-methylbenzoic acid is a quintessential example of a modern building block in medicinal chemistry. While it may not be the final active pharmaceutical ingredient, its role as a versatile and strategically functionalized starting material is indispensable. The protocols provided herein for amide coupling and Suzuki-Miyaura cross-coupling reactions offer reliable and efficient methods for leveraging this scaffold in the synthesis of novel and diverse compound libraries. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
Sources
Application Notes and Protocols: 5-Iodo-2-methoxy-4-methylbenzoic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Potential
5-Iodo-2-methoxy-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the landscape of modern organic synthesis. Its strategic substitution pattern, featuring a carboxylic acid, a methoxy group, a methyl group, and a synthetically versatile iodine atom, makes it a powerful building block for the construction of complex molecular architectures. The presence of the iodo group, in particular, opens a gateway to a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
This guide provides a comprehensive overview of the properties, synthesis, and key applications of 5-iodo-2-methoxy-4-methylbenzoic acid. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage this compound's full potential in their synthetic endeavors, from academic research to industrial-scale pharmaceutical development. While specific experimental data for this exact molecule is not extensively published, the protocols and data presented herein are based on well-established methodologies for structurally similar compounds and serve as a robust starting point for laboratory application.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
Data Summary Table:
| Property | Value | Source/Analogue |
| CAS Number | 1241674-09-8 | [1] |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | General observation for similar benzoic acids. |
| Solubility | Likely soluble in organic solvents like THF, DMF, and DMSO. Solubility in alcohols may vary. Expected to be soluble in aqueous base. | General properties of benzoic acids. |
| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. | General laboratory practice. |
Safety and Handling:
While a specific Safety Data Sheet (SDS) for 5-iodo-2-methoxy-4-methylbenzoic acid is not widely available, data from structurally related iodo-benzoic acids indicate that it should be handled with care in a laboratory setting.
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
-
Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Representative Protocol
The synthesis of 5-iodo-2-methoxy-4-methylbenzoic acid can be envisioned through the iodination of 2-methoxy-4-methylbenzoic acid. The following protocol is a generalized procedure based on established methods for the iodination of substituted benzoic acids and may require optimization.[4][5]
Reaction Scheme:
Caption: Synthetic route to 5-Iodo-2-methoxy-4-methylbenzoic acid.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by iodine (I₂, ~0.5 eq) and periodic acid (H₅IO₆, ~0.4 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate should form.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product.
Characterization and Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted, in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic H (H-3 or H-6) | ~7.5 - 8.0 | Singlet or Doublet | The exact chemical shift and multiplicity will depend on the coupling with other aromatic protons. |
| Aromatic H (H-3 or H-6) | ~6.8 - 7.2 | Singlet or Doublet | |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | |
| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet | |
| Carboxylic Acid (-COOH) | ~10.0 - 13.0 | Broad Singlet | This peak may be broad and its position can vary depending on the concentration and solvent. |
¹³C NMR Spectroscopy (Predicted, in CDCl₃):
-
-COOH: ~165-175 ppm
-
Aromatic C-O: ~155-165 ppm
-
Aromatic C-I: ~85-95 ppm
-
Aromatic C-H & C-C: ~110-145 ppm
-
-OCH₃: ~55-60 ppm
-
-CH₃: ~15-25 ppm
Mass Spectrometry (MS):
The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 292. Characteristic fragmentation patterns would likely include the loss of a hydroxyl radical (-OH) to give a peak at m/z 275, and the loss of a carboxyl group (-COOH) to give a peak at m/z 247.[9]
Application in Cross-Coupling Reactions: Protocols and Mechanistic Insights
The true synthetic power of 5-iodo-2-methoxy-4-methylbenzoic acid lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a reactive handle for the formation of new bonds, enabling the construction of a diverse array of more complex molecules.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures.
Generalized Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-iodo-2-methoxy-4-methylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Heck-Mizoroki Reaction: Alkenylation of the Aryl Core
The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene.[6][10]
Representative Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 5-iodo-2-methoxy-4-methylbenzoic acid (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) (4-10 mol%).
-
Solvent and Base: Add a polar aprotic solvent (e.g., DMF or acetonitrile) and a base, such as triethylamine (Et₃N, 2.0-3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere to 80-120 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl iodides.[11][12]
Catalytic Cycles:
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Representative Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 5-iodo-2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as THF or DMF.
-
Catalyst System: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst like copper(I) iodide (CuI, 2-5 mol%), and a base, typically an amine such as triethylamine or diisopropylamine.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Perform an aqueous work-up, extract the product, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[2]
Representative Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-iodo-2-methoxy-4-methylbenzoic acid (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable bulky phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
5-Iodo-2-methoxy-4-methylbenzoic acid is a synthetically attractive building block with significant potential in organic synthesis and medicinal chemistry. Its multifunctionality allows for sequential and diverse chemical transformations, making it an ideal starting point for the construction of complex molecular targets. The protocols and data presented in this guide, while based on established principles for analogous compounds, provide a solid foundation for researchers to begin exploring the utility of this versatile reagent. As the demand for novel and intricate chemical entities continues to grow, particularly in the pharmaceutical industry, the importance of well-defined and reactive building blocks like 5-iodo-2-methoxy-4-methylbenzoic acid will undoubtedly increase.
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- Photoinduced inverse Sonogashira coupling reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9163013/]
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3933230/]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
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- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes - Benchchem. [URL: https://www.benchchem.
- Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide - Benchchem. [URL: https://www.benchchem.
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- Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.6b01472/suppl_file/jo6b01472_si_001.pdf]
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- CAS No : 1606138-24-2 | Product Name : 5-Iodo-4-methoxy-2-methylbenzoic Acid. [URL: https://www.pharmaffiliates.com/en/5-iodo-4-methoxy-2-methylbenzoic-acid]
- 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [URL: https://www.fine-biochemicals.com/product/5-iodo-2-methylbenzoic-acid-essential-for-anti-diabetic-drug-synthesis.html]
- 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4294-95-5_1HNMR.htm]
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- 4-Iodo-2-methoxybenzoic acid methyl ester | 148490-97-5 | FI70388 - Biosynth. [URL: https://www.biosynth.com/p/FI70388/4-iodo-2-methoxybenzoic-acid-methyl-ester]
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- 2-Iodo-5-methylbenzoic Acid: A Key Building Block in Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.
- Mass Spectrometry Analysis of 2-Iodo-5-methylbenzoic Acid: A Technical Guide - Benchchem. [URL: https://www.benchchem.
- 4-Hydroxy-5-iodo-2-methylbenzoic acid | ChemScene. [URL: https://www.chemscene.com/products/4-Hydroxy-5-iodo-2-methylbenzoic-acid-201810-63-1.html]
- Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental, - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-14-278-S1.pdf]
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Quantitative Analysis of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Guide to Modern Analytical Techniques
Introduction: 5-Iodo-2-methoxy-4-methylbenzoic acid is a key substituted benzoic acid derivative with significant applications in organic synthesis and as a building block for novel pharmaceutical compounds. Its unique substitution pattern, featuring an iodo group, a methoxy group, and a methyl group on the aromatic ring, imparts specific chemical properties that are leveraged in the development of complex molecules. Accurate and precise quantification of this compound is paramount in various stages of drug discovery and development, including synthesis monitoring, purity assessment, and pharmacokinetic studies. This application note provides a comprehensive overview of validated analytical methodologies for the robust quantification of 5-Iodo-2-methoxy-4-methylbenzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and practical protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The presence of the benzene ring in 5-Iodo-2-methoxy-4-methylbenzoic acid results in strong ultraviolet (UV) absorbance, making this method highly suitable for its detection and quantification.
Principle of HPLC-UV Analysis
The fundamental principle of this method involves the separation of the target analyte from other components in a sample mixture by passing it through a stationary phase (the HPLC column) with a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like a carboxylic acid, a reversed-phase column (e.g., C18) is typically employed, where the stationary phase is nonpolar, and a polar mobile phase is used. The separated analyte then passes through a UV detector, which measures its absorbance at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification based on a calibration curve.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-Iodo-2-methoxy-4-methylbenzoic acid in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 70% A / 30% B to 30% A / 70% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~240 nm (or experimentally determined λmax) |
3. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2% |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of 5-Iodo-2-methoxy-4-methylbenzoic acid by HPLC-UV.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then passed into the mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, leading to very low detection limits.[4][5]
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard and sample preparation as described for HPLC-UV, with further dilution as necessary.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient: 95% A / 5% B to 5% A / 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z 291.0 (for [M-H]⁻) |
| Product Ion (Q3) | To be determined by infusion and fragmentation of the standard. A likely fragment would be the loss of CO₂ (m/z 247.0). |
| Collision Energy | To be optimized for the specific instrument. |
3. Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range. |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ, 80.0 - 120.0% at other concentrations. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like carboxylic acids, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.
Principle of GC-MS Analysis
In GC-MS, the sample is first derivatized to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for the derivatized analyte, allowing for its identification and quantification.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine.
2. Sample Derivatization:
-
Accurately weigh 1-2 mg of the sample or standard into a reaction vial.
-
Dissolve in 200 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Scan mode (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification. |
4. Method Validation Parameters:
Similar validation parameters as for LC-MS/MS should be assessed.
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Conclusion
The choice of the most appropriate analytical method for the quantification of 5-Iodo-2-methoxy-4-methylbenzoic acid depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV offers a robust and widely accessible method for routine analysis and purity assessment. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the preferred technique. GC-MS, following a necessary derivatization step, provides an alternative high-resolution method. Each of these methods, when properly developed and validated, can provide accurate and reliable data to support the advancement of research and development involving this important chemical entity.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]
-
Duan, L., et al. (2011). LC-MS-based metabolomics. SciSpace. [Link][5]
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Application Note & Protocols: Strategic Derivatization of 5-Iodo-2-methoxy-4-methylbenzoic Acid for Advanced Biological Assays
Abstract
This document provides a detailed guide for the chemical modification of 5-Iodo-2-methoxy-4-methylbenzoic acid, a versatile scaffold for the development of bespoke chemical probes. We present validated protocols for derivatization through its two primary reactive handles: the carboxylic acid and the iodoarene moiety. Strategies detailed include amide bond formation for the attachment of biotin and fluorescent reporters, and palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki) to introduce bioorthogonal handles or modulate molecular properties. These protocols are designed to furnish researchers in drug discovery and chemical biology with the tools to create high-affinity ligands, tracers, and capture probes for a range of biological assays, including pull-downs, fluorescence polarization, and cellular imaging.
Introduction: A Scaffold for Probe Development
5-Iodo-2-methoxy-4-methylbenzoic acid is a synthetically tractable small molecule that possesses two distinct and orthogonally reactive functional groups: a carboxylic acid and an aryl iodide. This unique architecture makes it an ideal starting point for the generation of molecular probes for biological research.
-
The carboxylic acid group is a versatile handle for conjugation to a wide variety of molecules, most commonly through the formation of a stable amide bond. This allows for the direct attachment of reporter tags such as biotin for affinity capture or fluorophores for detection and imaging.[1][2][3]
-
The iodoarene moiety is a powerful functional group for modern carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling.[4][5] This enables the introduction of alkynes for click chemistry, or the attachment of other aryl systems to fine-tune the steric and electronic properties of the molecule, potentially enhancing binding affinity or altering cell permeability.[6][7][8]
The strategic derivatization of this scaffold allows for the systematic development of tools to investigate biological systems, identify target proteins, and quantify molecular interactions.
Strategic Derivatization Workflow
The choice of derivatization strategy depends on the intended biological application. The two primary functional groups can be targeted independently to create a diverse library of chemical probes.
Figure 1: Overall derivatization strategy for 5-Iodo-2-methoxy-4-methylbenzoic acid.
Protocols for Derivatization
Strategy A: Carboxylic Acid Modification via Amide Coupling
Amide bond formation is one of the most reliable conjugation methods in medicinal chemistry.[9] The standard approach involves activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[10][11] This semi-stable NHS ester efficiently reacts with primary amines on reporter molecules to form a robust amide linkage.[11]
Protocol A1: Biotinylation for Affinity-Based Assays This protocol describes the conjugation of an amine-terminated biotin linker to the carboxylic acid. The resulting biotinylated probe can be used for interaction studies with streptavidin or avidin systems.[1][12][13]
Materials & Reagents
| Reagent | Supplier | Purpose |
|---|---|---|
| 5-Iodo-2-methoxy-4-methylbenzoic acid | Sigma-Aldrich | Starting Material |
| EDC (EDAC) | Thermo Fisher | Carbodiimide Activator |
| Sulfo-NHS | Thermo Fisher | Stabilizes active ester |
| Biotin-PEG4-Amine | BroadPharm | Biotinylation Reagent |
| Anhydrous DMF | Sigma-Aldrich | Reaction Solvent |
| MES Buffer (0.1 M, pH 6.0) | Boston BioProducts | Reaction Buffer |
| Diethyl Ether | VWR | Precipitation |
Step-by-Step Protocol
-
Preparation: Dissolve 5-Iodo-2-methoxy-4-methylbenzoic acid (1 equiv., e.g., 30.7 mg, 0.1 mmol) in 2 mL of anhydrous DMF.
-
Activation: Add Sulfo-NHS (1.5 equiv., 32.6 mg, 0.15 mmol) followed by EDC (1.5 equiv., 28.7 mg, 0.15 mmol) to the solution. Stir the reaction mixture at room temperature for 1 hour. Causality: EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a semi-stable, amine-reactive ester, improving coupling efficiency and reducing side reactions.[10]
-
Conjugation: In a separate vial, dissolve Biotin-PEG4-Amine (1.2 equiv., 0.12 mmol) in 1 mL of DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or overnight for maximal yield. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC to yield the pure biotinylated derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[14][15]
Protocol A2: Fluorescent Labeling for Detection Assays This protocol is analogous to A1, but utilizes an amine-functionalized fluorophore. The choice of fluorophore depends on the desired spectral properties for the intended assay (e.g., fluorescence polarization, cellular imaging).[16][17][][19]
Materials & Reagents
-
Follow Protocol A1, replacing "Biotin-PEG4-Amine" with an appropriate amine-containing fluorophore (e.g., 5-(Aminoacetamido)fluorescein, Rhodamine B ethylenediamine). The molar equivalents should be adjusted based on the molecular weight of the chosen dye.
Step-by-Step Protocol
-
Preparation & Activation: Follow steps 1 and 2 from Protocol A1 to generate the activated NHS ester of 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Conjugation: Dissolve the amine-containing fluorophore (1.1 equiv.) in anhydrous DMF. To this, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.) to ensure the amine is deprotonated and nucleophilic. Add this solution to the activated acid.
-
Reaction & Purification: Follow steps 4 and 5 from Protocol A1. Note that fluorescent compounds may require protection from light during purification.
-
Characterization: Confirm structure and purity via NMR and Mass Spectrometry.[20][21] Purity is critical as free, unreacted dye can cause high background in biological assays.
Strategy B: Iodoarene Modification via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and are well-suited for modifying iodoarenes under mild conditions.[4][5]
Protocol B1: Sonogashira Coupling for a "Click Chemistry" Handle The Sonogashira reaction couples a terminal alkyne with an aryl halide.[6][22] This protocol installs an alkyne group, a bioorthogonal handle that can be used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[23][24] This allows for a two-step labeling strategy in complex biological environments.[25][26]
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- 26. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Iodo-2-methoxy-4-methylbenzoic Acid
Abstract
This guide provides a comprehensive overview of robust purification strategies for 5-Iodo-2-methoxy-4-methylbenzoic acid (C₉H₉IO₃), a valuable halogenated and alkoxy-substituted aromatic intermediate.[1] Given its utility in the synthesis of complex molecules for pharmaceutical and materials science applications, achieving high purity is paramount for reliable and reproducible downstream results.[1] This document moves beyond a simple listing of steps to explain the underlying chemical principles behind each technique, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are synthesized from established methodologies for structurally analogous compounds and are designed to be self-validating systems for achieving high-purity material.
Part 1: Compound Profile and Strategic Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and a logical assessment of the potential impurities derived from its synthesis.
Physicochemical Properties
The inherent properties of 5-Iodo-2-methoxy-4-methylbenzoic acid dictate the most effective purification approaches. Its acidic nature (due to the carboxylic acid group), crystalline solid form, and the presence of both electron-donating (methoxy, methyl) and electron-withdrawing (iodo, carboxyl) groups create a unique solubility and reactivity profile.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| pKa (Predicted) | ~3.5 | Based on benzoic acid (pKa 4.2) with electronic effects of substituents. |
| Solubility Profile | - Soluble in organic solvents (e.g., Ethanol, DMSO, Acetone, Ethyl Acetate). - Sparingly soluble in hot water. - Soluble in warm acetic acid. - Soluble in aqueous base (e.g., NaHCO₃, NaOH) via salt formation. | Extrapolated from similar structures.[2][3] |
| Storage | Refrigerate at 2-8°C, sealed, dry, and protected from light. | [1] |
Anticipated Impurity Profile
The most probable impurities are unreacted starting materials and side-products from the synthetic route. A common synthesis involves the direct iodination of 2-methoxy-4-methylbenzoic acid.
Potential Impurities Include:
-
Unreacted Starting Material: 2-methoxy-4-methylbenzoic acid.
-
Regioisomers: Isomers where the iodine atom is attached at a different position on the aromatic ring.
-
Over-iodinated Products: Di-iodinated benzoic acid derivatives.
-
Residual Reagents/Solvents: Acetic acid, inorganic salts, and residual iodine.[4]
-
Decomposition Products: Potential degradation from light or heat-sensitive intermediates.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid
Welcome to the technical support hub for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate.[1] We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Foundational Knowledge & Synthesis Overview
The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid is achieved via an electrophilic aromatic substitution (SEAr) reaction. The starting material, 2-methoxy-4-methylbenzoic acid, possesses a highly activated aromatic ring due to the electron-donating effects of the methoxy (-OCH3) and methyl (-CH3) groups. These groups direct electrophiles to the ortho and para positions. Fortunately, the directing effects of the C2-methoxy and C4-methyl groups converge at the C5-position, which is para to the strongly activating methoxy group, making it the primary site for iodination. The C1-carboxylic acid group is a deactivating meta-director, which also favors substitution at the C5 position. This inherent electronic bias is the foundation for a high-yield synthesis, provided the reaction conditions are carefully controlled.
The primary challenge in this synthesis is not regioselectivity but rather controlling the reaction's kinetics and preventing side reactions. Molecular iodine (I₂) itself is a weak electrophile, so it requires activation by an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[2]
Reaction Workflow Overview
This diagram illustrates the general workflow for the synthesis, from starting materials to the purified final product.
Caption: General experimental workflow for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction is sluggish and fails to go to completion, even after several hours. What's wrong?
A1: This is a common issue often related to insufficient electrophile generation or suboptimal reaction conditions.
-
Cause 1: Ineffective Oxidant: The oxidizing agent (e.g., iodic acid, periodic acid, sodium persulfate) is essential for converting I₂ into a potent electrophile.[2][3] If the oxidant is old, has absorbed moisture, or is of low purity, it will not function effectively.
-
Solution: Use a fresh, high-purity oxidizing agent. Consider opening a new bottle if in doubt.
-
-
Cause 2: Presence of Water: Water can interfere with the reaction, particularly if using acid catalysts or moisture-sensitive reagents like acetic anhydride.
-
Solution: Ensure your solvent (e.g., acetic acid) is anhydrous. Dry all glassware thoroughly before use.
-
-
Cause 3: Low Temperature: While the initial addition of reagents should be done at low temperatures (0-5 °C) to control exotherms, the reaction may require warming to room temperature or slightly above to proceed at a reasonable rate.[4]
-
Solution: After the initial controlled addition, allow the mixture to slowly warm to room temperature and monitor progress via TLC. If the reaction is still slow, gentle heating (e.g., to 40-50 °C) can be applied, but this must be done cautiously to avoid side reactions.
-
Q2: I'm observing the formation of a dark-colored, insoluble material or getting a very impure, dark final product. What causes this?
A2: Dark coloration is typically due to the presence of elemental iodine (I₂) or decomposition byproducts.
-
Cause 1: Excess Iodine: If the reaction mixture remains dark purple or brown after completion, there is unreacted I₂.
-
Cause 2: Over-oxidation or Decomposition: Using overly harsh conditions (e.g., excessively strong acid, high temperatures) can cause decomposition of the aromatic starting material or product, leading to complex, often colored, impurities.[4]
-
Solution: Maintain strict temperature control, especially during the addition of strong acids like sulfuric acid.[4] Ensure the reaction is not heated excessively. If phenolic byproducts are suspected, a purification step involving a base wash can help, though this risks dissolving the desired carboxylic acid product.
-
Q3: My final yield is significantly lower than expected. Where am I losing my product?
A3: Product loss often occurs during the work-up and purification stages.
-
Cause 1: Incomplete Precipitation: 5-Iodo-2-methoxy-4-methylbenzoic acid is a carboxylic acid. It is soluble in basic or neutral aqueous solutions due to the formation of its carboxylate salt. If you fail to properly acidify the mixture during work-up, a significant portion of your product will remain dissolved in the aqueous phase and be discarded.
-
Solution: After quenching, acidify the aqueous mixture with a strong acid (e.g., HCl) until the pH is 1-2.[6] Confirm the pH with litmus paper or a pH meter. You should see the product precipitate as a solid.
-
-
Cause 2: Suboptimal Recrystallization: Choosing the wrong solvent or using too much solvent for recrystallization will result in a large amount of the product remaining in the mother liquor.
-
Solution: Perform small-scale solvent screening to find an ideal system where the product is soluble in hot solvent but poorly soluble in cold solvent (e.g., aqueous ethanol, acetic acid/water). Use a minimal amount of hot solvent to dissolve the crude product completely, then allow it to cool slowly to maximize crystal formation.
-
-
Cause 3: Formation of Isomers: While electronically favored, some iodination at the C3 position can occur under certain conditions. This regioisomer may have different solubility properties and could be lost during purification.
-
Solution: Adhering to optimized reaction conditions (low temperature, controlled addition) minimizes the formation of side products. If isomers are present, purification via column chromatography may be necessary.[7]
-
Troubleshooting Logic Diagram
This diagram provides a visual guide to diagnosing and solving common synthesis problems.
Caption: A troubleshooting decision tree for common synthesis issues.
Section 3: Optimized Experimental Protocol
This protocol is based on an oxidative iodination method, which is reliable and scalable. Always perform a risk assessment before beginning any chemical synthesis.
Reagent Stoichiometry Table
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-methoxy-4-methylbenzoic acid | 166.17 | 10.0 | 1.66 g | 1.0 |
| Iodine (I₂) | 253.81 | 5.5 | 1.40 g | 0.55 |
| Iodic Acid (HIO₃) | 175.91 | 4.0 | 0.70 g | 0.4 |
| Glacial Acetic Acid | 60.05 | - | 20 mL | Solvent |
| Acetic Anhydride | 102.09 | - | 5 mL | Co-solvent |
| Sulfuric Acid (98%) | 98.08 | - | 2.5 mL | Catalyst |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-methoxy-4-methylbenzoic acid (1.66 g, 10.0 mmol), iodine (1.40 g, 5.5 mmol), and iodic acid (0.70 g, 4.0 mmol) in glacial acetic acid (20 mL) and acetic anhydride (5 mL).
-
Controlled Acid Addition: Cool the stirred mixture in an ice-water bath to 0-5 °C. Very slowly, add concentrated sulfuric acid (2.5 mL) dropwise via the dropping funnel over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 10 °C during this addition. [4] A vigorous exotherm can occur if the acid is added too quickly, leading to side products.
-
Reaction Progression: After the addition is complete, stir the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 150 g). A precipitate should form.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to the stirred slurry until the dark color of excess iodine disappears and the mixture becomes a pale off-white or tan color.
-
Filtration: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry. For final drying, place the crude product in a vacuum oven at 50-60 °C overnight. The expected crude yield should be in the range of 85-95%.
Purification by Recrystallization
-
Transfer the crude, dry 5-Iodo-2-methoxy-4-methylbenzoic acid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., 80% ethanol in water) just until the solid dissolves completely. If the solution is colored, a small amount of activated charcoal can be added, the solution held at boiling for a few minutes, and then filtered hot to remove the charcoal.[8]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the purified crystals, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.
References
-
Lulinski, P., et al. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 850-859. [Link]
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com. [Link]
-
Wang, L., et al. (2020). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. ResearchGate. [Link]
-
Kim, S. K., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(18), 4272. [Link]
-
Joshi, A. V., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5143–5147. [Link]
-
Kumar, S., et al. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Organic Chemistry Division, CSIR-National Chemical Laboratory. [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. QuickCompany.in. [Link]
-
Clarke, H. T., & Taylor, W. W. (1925). m-IODOBENZOIC ACID. Organic Syntheses, 5, 75. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Iodo-2-methoxy-4-methylbenzoic acid
Welcome to the technical support center for 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
Section 1: Synthesis and Purification of 5-Iodo-2-methoxy-4-methylbenzoic acid
The quality of your starting material is paramount to the success of any subsequent reaction. Impurities from the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid can interfere with catalytic cycles, leading to low yields and difficult purification of your desired products.
FAQ 1: I am getting a low yield in the iodination of 2-methoxy-4-methylbenzoic acid. What are the common pitfalls?
Low yields in the electrophilic iodination of an activated benzoic acid derivative like this are often traced back to several factors:
-
Suboptimal Iodinating Reagent: The choice of iodinating agent and activator is critical. While molecular iodine (I₂) is the iodine source, an oxidizing agent is required to generate the electrophilic iodine species (I⁺).
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield and purity. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction at elevated temperatures can cause degradation or side reactions.
-
Work-up and Purification: The product's solubility and the removal of inorganic byproducts can lead to losses during the work-up and purification stages.
Troubleshooting Table 1: Iodination of 2-methoxy-4-methylbenzoic acid
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Inefficient generation of electrophilic iodine. | Use a reliable oxidizing agent like periodic acid (H₅IO₆) or a combination of iodine and a strong acid catalyst.[1][2] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC. Gradually increase the temperature (e.g., from room temperature to 50-60 °C) and extend the reaction time. | |
| Formation of Impurities | Over-iodination or side reactions. | Control the stoichiometry of the iodinating agent. Ensure a homogenous reaction mixture to avoid localized high concentrations of reagents. |
| Product Loss during Work-up | Premature precipitation or co-precipitation with byproducts. | Carefully adjust the pH during the work-up to ensure the product remains in the desired phase (e.g., as the carboxylate salt in the aqueous phase or the free acid in the organic phase). |
| Difficult Purification | Presence of regioisomers or starting material. | Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective.[1][2] Column chromatography can be used but may be less practical for large scales. |
Experimental Protocol: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid
-
To a stirred solution of 2-methoxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid, add molecular iodine (0.5 eq) and periodic acid (0.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
FAQ 2: How can I confirm the purity of my synthesized 5-Iodo-2-methoxy-4-methylbenzoic acid?
A multi-technique approach is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any isomeric impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify impurities. A reversed-phase C18 column with a gradient elution using acidified water and acetonitrile is a good starting point.
-
Melting Point: A sharp melting point range is indicative of high purity.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
5-Iodo-2-methoxy-4-methylbenzoic acid is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. However, the steric hindrance from the ortho-methoxy group and the presence of the carboxylic acid functionality can present challenges.
FAQ 3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What should I investigate?
The Suzuki-Miyaura coupling is a robust reaction, but its success with a sterically hindered substrate like 5-Iodo-2-methoxy-4-methylbenzoic acid depends heavily on the right choice of catalyst, ligand, and base.
Causality Behind Experimental Choices:
-
Ligand Selection: The oxidative addition of the aryl iodide to the Pd(0) center is the first step in the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are crucial. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[3] Ligands like SPhos, XPhos, and RuPhos are excellent choices.
-
Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A suitable base activates the boronic acid by forming a more nucleophilic boronate species. For substrates with a carboxylic acid group, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to avoid deprotonation of the carboxylic acid, which can complicate the reaction.
-
Solvent: Anhydrous, aprotic solvents like dioxane, THF, or toluene are generally used to prevent protodeiodination (replacement of iodine with hydrogen), which can be a significant side reaction.[4]
Troubleshooting Table 2: Suzuki-Miyaura Coupling
| Issue | Probable Cause | Recommended Solution |
| No Reaction/Low Conversion | Inactive catalyst. | Use a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos). Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. |
| Steric hindrance impeding oxidative addition. | Employ bulky, electron-rich phosphine ligands. Increase the reaction temperature. | |
| Protodeiodination | Presence of a proton source. | Use an anhydrous solvent and a non-nucleophilic base. Ensure the boronic acid is of high quality. |
| Homocoupling of Boronic Acid | Inefficient transmetalation. | Optimize the base and solvent. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 eq), the desired boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
FAQ 4: I am having trouble with the Sonogashira coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid. What are the key parameters to optimize?
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another powerful tool. The challenges with this substrate are similar to those in the Suzuki coupling, with the added complexity of a copper co-catalyst in the classical protocol.
Troubleshooting Table 3: Sonogashira Coupling
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Catalyst deactivation. | Use a reliable palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI). Ensure strict anaerobic conditions. |
| Poor solubility of the copper acetylide. | The choice of base and solvent is crucial. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) often serves as both the base and a solvent. | |
| Glaser Homocoupling of Alkyne | Inefficient cross-coupling pathway. | Optimize the ratio of palladium to copper. Lowering the reaction temperature can sometimes suppress homocoupling. |
| Reaction Stalls | Inhibition by the carboxylate group. | Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by hydrolysis. |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 eq), the terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine and THF (2:1 mixture).
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) until completion (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of the Sonogashira Coupling Workflow
Caption: A typical workflow for a Sonogashira coupling reaction.
FAQ 5: My Buchwald-Hartwig amination is giving me a complex mixture of products. How can I improve the selectivity?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5][6] With 5-Iodo-2-methoxy-4-methylbenzoic acid, the main challenges are achieving high yields and avoiding side reactions, particularly with less nucleophilic amines.
Troubleshooting Table 4: Buchwald-Hartwig Amination
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Steric hindrance around the C-I bond. | Use a bulky biarylphosphine ligand such as XPhos or BrettPhos.[6] |
| Weakly nucleophilic amine. | A stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be required. | |
| Side Reactions | Reaction with the carboxylic acid group. | Protect the carboxylic acid as an ester prior to the amination reaction. |
| Catalyst deactivation. | Ensure rigorous exclusion of air and moisture. Use a high-purity palladium precatalyst. |
Section 3: Hydrolysis of Ester Derivatives
If you have protected the carboxylic acid as an ester for a cross-coupling reaction, the final step is hydrolysis.
FAQ 6: The hydrolysis of my methyl or ethyl ester is incomplete. How can I drive it to completion?
Incomplete hydrolysis is usually due to steric hindrance around the ester group or insufficient reaction time/temperature.
Troubleshooting Table 5: Ester Hydrolysis
| Issue | Probable Cause | Recommended Solution |
| Incomplete Hydrolysis | Steric hindrance. | Use a stronger base like potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or THF. Increase the reaction temperature (reflux). |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Product Degradation | Harsh basic conditions. | Use milder conditions if the product is base-sensitive, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature for a longer period. |
Experimental Protocol: Ester Hydrolysis
-
Dissolve the ester in a mixture of methanol or THF and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with concentrated HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
References
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Parameters for 5-Iodo-2-methoxy-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the iodination of 2-methoxy-4-methylbenzoic acid. Our goal is to equip you with the necessary knowledge to not only execute this synthesis successfully but also to understand the critical parameters that govern its outcome.
Introduction: The Synthetic Challenge and Strategy
5-Iodo-2-methoxy-4-methylbenzoic acid is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct complex molecular architectures.[1] The regioselective introduction of an iodine atom onto the aromatic ring of 2-methoxy-4-methylbenzoic acid is a key synthetic step. The directing effects of the existing methoxy and methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) fortunately converge to favor substitution at the C5 position, making this a synthetically feasible transformation.[1]
However, the direct iodination of aromatic compounds that are not highly activated can be challenging due to the low reactivity of elemental iodine (I₂). To overcome this, an oxidizing agent is typically employed to convert I₂ into a more potent electrophilic species.[1] This guide will focus on a common and effective method using iodine in the presence of an oxidizing agent.
Experimental Workflow: A Visual Guide
To begin, let's visualize the overall experimental process from starting material to purified product.
Caption: A typical workflow for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for the iodination of substituted benzoic acids.[2][3][4]
Materials:
-
2-methoxy-4-methylbenzoic acid
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈) or Periodic acid (H₅IO₆)
-
Glacial Acetic Acid
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Toluene or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylbenzoic acid (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
To the stirred solution, add iodine (0.5-0.7 eq) and the oxidizing agent (e.g., potassium persulfate, 1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Add cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or toluene, to yield pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: The reaction is very slow or incomplete.
-
Question: I have been heating the reaction for several hours, but my TLC analysis shows a significant amount of starting material remaining. What could be the problem?
-
Answer:
-
Insufficient Activation of Iodine: The key to this reaction is the in-situ generation of a potent electrophilic iodine species. This requires an effective oxidizing agent.
-
Check Your Oxidizing Agent: Ensure your oxidizing agent (e.g., potassium persulfate, periodic acid) is of good quality and has not degraded.
-
Acid Catalyst: Some iodination reactions benefit from the presence of a strong acid catalyst, such as sulfuric acid, which can further activate the iodine.[5] However, this should be done cautiously as it can lead to side reactions.
-
-
Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to decomposition. Ensure your reaction is maintained within the optimal range (typically 80-120°C for similar reactions).[2]
-
Stoichiometry: Verify the stoichiometry of your reagents. While an excess of the iodinating agent can drive the reaction, it may also lead to di-iodination. A slight excess of the oxidizing agent is often beneficial.
-
Issue 2: Multiple spots on TLC, indicating side products.
-
Question: My TLC plate shows the desired product spot, but also several other spots. What are the likely side products and how can I minimize them?
-
Answer:
-
Isomer Formation: The most probable side product is the isomeric 3-iodo-2-methoxy-4-methylbenzoic acid. Although the directing groups strongly favor the 5-position, a small amount of the 3-iodo isomer can form. This is a known issue in the iodination of similar substituted benzoic acids.[2][3]
-
Minimization Strategy: Careful control of the reaction temperature can influence regioselectivity. Running the reaction at the lower end of the effective temperature range may improve selectivity.
-
-
Di-iodination: The formation of a di-iodinated product is possible if an excess of the iodinating reagent is used or if the reaction is allowed to proceed for too long after the starting material is consumed.
-
Minimization Strategy: Use a stoichiometric amount or only a slight excess of iodine. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Purification: These side products can often be removed by careful recrystallization. The different isomers may have slightly different solubilities, allowing for their separation.
-
Issue 3: Difficulty in purifying the product.
-
Question: I am having trouble obtaining a pure product by recrystallization. The material remains oily or discolored.
-
Answer:
-
Residual Iodine: A common impurity is residual iodine, which can give the product a brown or purple discoloration.
-
Solution: Ensure a thorough wash with a sodium thiosulfate solution during the work-up to remove all traces of iodine.
-
-
Insoluble Impurities: If you observe insoluble material in your hot recrystallization solvent, this could be inorganic salts or polymeric byproducts.
-
Solution: Perform a hot filtration of your recrystallization solution to remove these impurities before allowing the solution to cool and crystallize.
-
-
Solvent Choice: The choice of recrystallization solvent is critical. You may need to experiment with different solvent systems (e.g., ethanol/water, toluene, acetic acid/water) to find the optimal conditions for obtaining clean crystals. A patent for a similar compound suggests crystallization by cooling the reaction mixture or by adding water.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use N-Iodosuccinimide (NIS) as the iodinating agent?
-
Q2: What is the expected yield for this reaction?
-
A2: Yields for similar iodination reactions of substituted benzoic acids can vary, but with optimization, yields in the range of 60-85% are often achievable.[2]
-
-
Q3: How can I confirm the regiochemistry of my product?
-
A3: The most definitive way to confirm the regiochemistry is through 2D NMR techniques, such as NOESY or HMBC, which can show through-space or through-bond correlations between the protons and carbons in the molecule. ¹H NMR coupling patterns can also provide strong evidence for the substitution pattern.
-
-
Q4: Are there any safety precautions I should be aware of?
-
A4: Iodine and strong acids should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be cautious when heating the reaction mixture, especially if using a strong acid catalyst.
-
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | White to off-white solid |
| 5-Iodo-2-methoxy-4-methylbenzoic acid | C₉H₉IO₃ | 292.07 | Off-white to light brown solid |
¹H NMR Data (Predicted/Reference)
-
2-methoxy-4-methylbenzoic acid: ¹H NMR data for this starting material is available in public databases.
-
-
Aromatic protons: Two singlets or narrowly split doublets in the aromatic region.
-
Methoxy protons (-OCH₃): A singlet around 3.8-4.0 ppm.
-
Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.
Caption: A troubleshooting decision tree for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid.
References
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016). Supporting Information. Retrieved from [Link]
-
Quantum Mechanix. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved from [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
Amerigo Scientific. (n.d.). 5-Iodo-2-methoxy-4-methylbenzoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of aromatic iodination. Journal of Chemical Education. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1606138-24-2 | Product Name : 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved from [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]
-
Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
-
PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Retrieved from [Link]
- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid
Introduction: The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid is a critical step in the development of various pharmaceutical intermediates and advanced materials. The primary synthetic route involves the direct electrophilic iodination of 2-methoxy-4-methylbenzoic acid. While seemingly straightforward, this reaction is frequently plagued by side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate these challenges.
Section 1: The Core Reaction and Its Inherent Challenges
The target transformation is an electrophilic aromatic substitution (SEAr), a cornerstone of organic synthesis.[1] In this reaction, an electrophilic iodine species (often denoted as I⁺) is generated in situ and attacked by the electron-rich aromatic ring of the starting material, 2-methoxy-4-methylbenzoic acid.
The regiochemical outcome of the reaction is dictated by the directing effects of the three substituents on the benzene ring:
-
-OCH₃ (Methoxy group): A strongly activating ortho-, para-director.
-
-CH₃ (Methyl group): A weakly activating ortho-, para-director.
-
-COOH (Carboxylic acid): A deactivating meta-director.
Collectively, these groups direct the incoming electrophile predominantly to the C3 and C5 positions. The desired product is the C5 isomer, which is generally favored due to the powerful para-directing effect of the methoxy group and reduced steric hindrance compared to the C3 position. However, the formation of the C3 isomer remains a significant competitive pathway, representing the most common side reaction.
Caption: Primary reaction pathways in the iodination of 2-methoxy-4-methylbenzoic acid.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final product is a mixture of isomers. How do I identify the side product and improve regioselectivity?
Answer:
-
Probable Cause: The most likely contaminant is the regioisomer, 3-Iodo-2-methoxy-4-methylbenzoic acid . Its formation is competitive with the desired 5-iodo product because the C3 position is also electronically activated by both the methoxy and methyl groups.
-
Identification:
-
¹H NMR Spectroscopy: The two isomers will have distinct aromatic splitting patterns. The 5-iodo product will show two singlets (or very narrowly split doublets) for the two remaining aromatic protons, while the 3-iodo product will exhibit two doublets with a characteristic meta-coupling constant (J ≈ 2-3 Hz).
-
LC-MS: This technique can confirm the presence of two compounds with the same mass-to-charge ratio, indicating they are isomers.
-
-
Solutions to Improve Regioselectivity:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-25°C instead of reflux) can increase the kinetic preference for attack at the less sterically hindered C5 position.
-
Choice of Iodinating Reagent: A bulkier iodinating agent or complex may show a greater preference for the more accessible C5 position. Systems like N-Iodosuccinimide (NIS) with a catalytic amount of an acid can sometimes offer improved selectivity over harsher iodine/oxidant mixtures.[2]
-
Slow Addition: Adding the iodinating agent or oxidant slowly and steadily can help maintain a low instantaneous concentration of the electrophile, which can suppress the formation of the less-favored isomer.
-
Question 2: My analysis shows a significant amount of a di-iodinated species. What causes this and how can it be prevented?
Answer:
-
Probable Cause: The formation of 3,5-diiodo-2-methoxy-4-methylbenzoic acid occurs when the reaction conditions are too harsh or the stoichiometry is incorrect. The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination, primarily at the remaining activated position (C3).
-
Prevention Strategies:
-
Strict Stoichiometric Control: Use a precise molar equivalent (1.0 to 1.05) of the limiting iodinating reagent relative to the starting material.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process LC-MS sampling to track the consumption of the starting material and the formation of the mono-iodo product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Reduce Reaction Time and Temperature: Di-iodination is often a result of prolonged reaction times or excessive heat.
-
Question 3: The reaction is sluggish, with a large amount of unreacted starting material remaining. What should I do?
Answer:
-
Probable Cause: This issue typically arises from insufficient generation of the active electrophilic iodine species (I⁺).
-
Inactive Oxidant: In systems using I₂ with an oxidant (e.g., HIO₃, H₂O₂, NaNO₂), the oxidant may be old or low-quality.[3][4]
-
Insufficient Acid Catalyst: Many iodination methods require a strong acid to generate the electrophile.[5] Ensure the acid used (e.g., sulfuric acid, acetic acid) is of the correct concentration and quantity.
-
Poor Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, verified batch of the oxidizing agent.
-
Optimize Catalyst Loading: If using a catalytic system (e.g., NIS/TFA), ensure the catalyst loading is adequate.[2]
-
Consider a More Potent System: If sluggishness persists, switching to a more reactive iodinating agent, such as iodine monochloride (ICl), may be necessary, though this can sometimes reduce regioselectivity.[3]
-
Question 4: How can I effectively purify the desired 5-iodo isomer from the reaction mixture?
Answer:
Purification is critical for isolating the target compound. A multi-step approach is often most effective.
Caption: A general workflow for the purification of 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Step 1: Workup and Isolation: After the reaction is complete, it must be quenched to destroy any remaining oxidant or electrophile. A common method is to pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). The crude product often precipitates upon addition of water and can be collected by filtration.[5]
-
Step 2: Recrystallization: This is the most effective technique for removing the 3-iodo isomer on a larger scale. The solubility of the two isomers will differ slightly in a given solvent system.
-
Recommended Solvents: Toluene and mixtures of acetic acid and water are frequently cited as effective crystallization solvents.[6][7]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly and undisturbed. The desired 5-iodo isomer, being the major component and often having a more regular crystal lattice, should crystallize out preferentially, leaving the 3-iodo isomer enriched in the mother liquor. A second recrystallization may be necessary to achieve >99% purity.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which iodinating agent is the best for this synthesis?
-
There is no single "best" agent, as the optimal choice depends on scale, desired purity, and safety considerations. A common and effective laboratory-scale method is using molecular iodine (I₂) with periodic acid (HIO₄) or iodic acid (HIO₃) in an acetic acid solvent.[3][5] This system is relatively inexpensive and generally provides good yields, although regioselectivity must be controlled via temperature. N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid is a milder alternative that can sometimes offer better control.[2]
-
-
Q: What is the specific role of the oxidizing agent in reactions with molecular iodine (I₂)?
-
Molecular iodine (I₂) itself is a weak electrophile and does not react efficiently with moderately activated or deactivated aromatic rings.[4] The oxidizing agent (e.g., HIO₃, H₂O₂, HNO₃) oxidizes I₂ to a more potent electrophilic species, often described as I⁺ or a protonated hypoiodite species, which is readily attacked by the aromatic ring.[4][5]
-
-
Q: Should I protect the carboxylic acid group before iodination?
-
Protection is generally not necessary and adds extra steps to the synthesis. While the -COOH group is deactivating, the combined activating power of the -OCH₃ and -CH₃ groups is sufficient to drive the reaction forward at a reasonable rate. The deactivating nature of the carboxyl group also helps to prevent di-iodination to some extent.
-
Section 4: Example Protocol: Iodination using Iodine and Iodic Acid
This protocol is provided as an illustrative example. All procedures should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
Table 1: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Equivalents |
| 2-methoxy-4-methylbenzoic acid | 166.17 | 1.66 g | 1.0 |
| Iodine (I₂) | 253.81 | 1.02 g | 0.4 |
| Iodic Acid (HIO₃) | 175.91 | 0.70 g | 0.4 |
| Glacial Acetic Acid | - | 20 mL | - |
| Water | - | 50 mL | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~1 g | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methoxy-4-methylbenzoic acid (1.66 g, 10 mmol) and glacial acetic acid (20 mL). Stir until the solid dissolves.
-
Add iodine (1.02 g, 4 mmol) and iodic acid (0.70 g, 4 mmol) to the solution.
-
Heat the mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (starting material spot is gone), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (1 g in 50 mL of water) with vigorous stirring. This will quench the excess iodine.
-
The crude product will precipitate as a pale solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).
-
Dry the crude product.
-
Perform recrystallization from a suitable solvent (e.g., toluene) to obtain the pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
References
- Process for producing 5-iodo-2-methylbenzoic acid.
- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
- Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company.
- Process for producing 5-iodo-2-methylbenzoic acid.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
- Other Aromatic Substitutions. Chemistry LibreTexts.
- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Electrophilic arom
- PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 5-Iodo-2-methoxy-4-methylbenzoic Acid
Welcome to the technical support center for 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 5-Iodo-2-methoxy-4-methylbenzoic acid in your laboratory.
Introduction to 5-Iodo-2-methoxy-4-methylbenzoic Acid
5-Iodo-2-methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with significant applications as a building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of multiple functional groups: a carboxylic acid for amide bond formation and other derivatizations, a methoxy group, a methyl group, and a strategically placed iodine atom. This iodine atom is particularly useful as a handle for cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling the construction of more complex molecular architectures.[1]
The purification of this compound, however, can be challenging due to the potential for the formation of closely related isomers and other byproducts during its synthesis. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Question 1: My NMR spectrum shows more than the expected number of aromatic signals, suggesting the presence of an isomer. How can I identify and remove it?
Answer:
The presence of isomeric impurities is a frequent challenge in the synthesis of polysubstituted aromatic compounds. In the case of 5-Iodo-2-methoxy-4-methylbenzoic acid, the most likely isomeric byproduct from the direct iodination of 2-methoxy-4-methylbenzoic acid is 3-Iodo-2-methoxy-4-methylbenzoic acid . The directing effects of the methoxy and methyl groups can lead to substitution at the C3 position, ortho to the methoxy group.
Causality: The formation of regioisomers during electrophilic aromatic substitution is a well-documented phenomenon. The activating and directing effects of the substituents on the benzene ring determine the position of the incoming electrophile.
Identification:
-
LC-MS: Liquid chromatography-mass spectrometry is an excellent technique for identifying isomers. While they will have the same mass, they will likely have different retention times on a suitable chromatography column.
Resolution:
Separating closely related isomers can be difficult. Here are two recommended approaches:
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
-
Protocol:
-
Perform a solvent screen to identify a solvent or solvent system in which the desired isomer has lower solubility than the impurity at room temperature, but both are soluble at elevated temperatures.
-
Dissolve the mixture in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble isomer.
-
Isolate the crystals by filtration and analyze their purity.
-
Repeat the process until the desired purity is achieved.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is often the most effective method.
-
Column Selection: A reverse-phase C18 column is a good starting point. For particularly difficult separations of positional isomers, specialized columns such as those with amine or β-cyclodextrin bonded phases have shown success for other substituted benzoic acids.[4]
-
Mobile Phase Optimization: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid, should be optimized to achieve baseline separation of the isomers.
-
Question 2: My crude product is a dark, oily residue instead of the expected solid. What could be the cause and how do I proceed?
Answer:
The formation of an oily residue, a phenomenon known as "oiling out," can be due to several factors during the workup or initial purification steps.
Causality:
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the desired compound, leading to the formation of an oil.
-
Residual Solvent: Trapped solvent from the reaction or extraction can prevent crystallization.
-
Supersaturation: If the solution is cooled too quickly during a recrystallization attempt, the compound may come out of solution as a supersaturated oil rather than forming a crystalline lattice.
-
Low Melting Point Impurities: The presence of low-melting byproducts can contribute to the oily nature of the crude product.
Resolution:
-
Trituration: This is the first step to try to induce solidification.
-
Protocol:
-
Add a small amount of a non-polar solvent in which the desired product is expected to be insoluble (e.g., hexanes or diethyl ether).
-
Stir the mixture vigorously with a glass rod, scratching the sides of the flask to provide nucleation sites for crystallization.
-
If a solid forms, it can be collected by filtration.
-
-
-
Solvent Removal under High Vacuum: Ensure all residual solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating.
-
Column Chromatography: If trituration fails, column chromatography is the next logical step. The oil can be dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.
-
Workflow for Column Chromatography:
Caption: Workflow for the purification of an oily product by column chromatography.
-
Question 3: After purification, my product has a slight yellow or brown tint. What is the source of this color and is it a concern?
Answer:
A persistent color in the final product often indicates the presence of trace impurities, which may or may not be detrimental depending on the intended application.
Causality:
-
Residual Iodine: Elemental iodine (I₂) from the iodination reaction can be a persistent colored impurity.
-
Oxidation Products: Aromatic compounds can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Colored Byproducts from Side Reactions: Complex side reactions during synthesis can generate highly colored, often polymeric, impurities.
Resolution:
-
Washing with Sodium Thiosulfate: To remove residual iodine, the crude product can be washed with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the workup.
-
Charcoal Treatment during Recrystallization: Activated charcoal can be used to adsorb colored impurities.
-
Protocol:
-
Dissolve the impure product in a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Simmer the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
-
-
Recrystallization: A final, careful recrystallization from a suitable solvent system can often remove the last traces of colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude 5-Iodo-2-methoxy-4-methylbenzoic acid?
A1: For most common impurities, recrystallization is the most efficient and scalable initial purification method. The key is to find an appropriate solvent system. A good starting point is to test polar protic solvents like ethanol or isopropanol, or mixtures such as ethanol/water or acetic acid/water.
Q2: How should I store purified 5-Iodo-2-methoxy-4-methylbenzoic acid?
A2: The compound should be stored in a tightly sealed container, protected from light, and refrigerated at 2-8°C to ensure its long-term stability.[1]
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS: To detect non-volatile impurities and confirm the molecular weight.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction can be a useful step in the workup to remove neutral or basic impurities. The carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, followed by re-acidification to precipitate the purified benzoic acid.
Workflow for Acid-Base Extraction:
Caption: General workflow for purification using acid-base extraction.
Data Tables for Experimental Protocols
Table 1: Common Solvents for Recrystallization of Benzoic Acids
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, but solubility may be low. |
| Ethanol | High | 78 | Often a good starting point for benzoic acids. |
| Isopropanol | Medium | 82 | Similar to ethanol, can offer different solubility profiles. |
| Acetic Acid/Water | High | Variable | Can be very effective, but residual acetic acid must be removed. |
| Toluene | Low | 111 | Suitable for less polar benzoic acids. |
| Hexanes/Ethyl Acetate | Variable | Variable | A common non-polar/polar mixture for tuning solubility. |
References
-
PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. Available at: [Link]
- Supporting Information for a scientific article. (Note: A generic reference to supporting information found during the search, specific details of the publication were not provided in the search result snippet).
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
- Jin-Lian Chen, et al. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Available at: [Link]
- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]
-
European Patent Office. EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid. Available at: [Link].
- Supporting Information for Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (Note: A generic reference to supporting information found during the search, specific details of the publication were not provided in the search result snippet).
-
PhytoBank. 13C NMR Spectrum (PHY0050427). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Available at: [Link]
-
Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available at: [Link]
- Skulski, L. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394-403 (2005).
-
Organic Syntheses. m-IODOBENZOIC ACID. Available at: [Link]
-
Amerigo Scientific. 5-Iodo-2-methoxy-4-methylbenzoic acid. Available at: [Link]
-
Wikipedia. Electrophilic halogenation. Available at: [Link]
-
Wikipedia. Iodobenzoic acid. Available at: [Link]
-
Organic Chemistry Portal. Iodination - Common Conditions. Available at: [Link]
-
Pharmaffiliates. CAS No : 1606138-24-2 | Product Name : 5-Iodo-4-methoxy-2-methylbenzoic Acid. Available at: [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Available at: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deiodination of 5-Iodo-2-methoxy-4-methylbenzoic Acid
Welcome to the technical support center for the deiodination of 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chemical transformation. Our goal is to equip you with the necessary knowledge to perform this reaction successfully and address any challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the deiodination of 5-Iodo-2-methoxy-4-methylbenzoic acid?
A1: Catalytic hydrogenation is the most widely employed and dependable method for the deiodination of aryl iodides like 5-Iodo-2-methoxy-4-methylbenzoic acid. This method typically utilizes a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The reaction is generally clean, high-yielding, and proceeds under mild conditions.
Q2: Why is catalytic hydrogenation preferred over other reductive dehalogenation methods?
A2: Catalytic hydrogenation offers several advantages. It is highly efficient for the reduction of aryl iodides, which have the weakest carbon-halogen bond among aryl halides.[1] The process often proceeds with high chemoselectivity, leaving other functional groups such as the carboxylic acid and methoxy groups intact.[2] Furthermore, the use of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration.
Q3: What are the expected products of this reaction?
A3: The primary and desired product is 2-methoxy-4-methylbenzoic acid. Ideally, the reaction selectively cleaves the carbon-iodine bond and replaces the iodine atom with a hydrogen atom.
Q4: Are there any significant safety precautions I should be aware of?
A4: Yes. When using hydrogen gas, it is crucial to work in a well-ventilated fume hood and ensure that there are no ignition sources nearby, as hydrogen is highly flammable. If using a hydrogen balloon, ensure it is securely fastened. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It is best handled wet or under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocol: Catalytic Hydrogenation of 5-Iodo-2-methoxy-4-methylbenzoic Acid
This protocol is a robust starting point for the deiodination of 5-Iodo-2-methoxy-4-methylbenzoic acid. Optimization may be necessary depending on the scale and specific laboratory conditions.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 5-Iodo-2-methoxy-4-methylbenzoic acid | ≥97% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR |
| Hydrogen (H₂) gas | High Purity | Airgas |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 eq).
-
Add methanol (approximately 10-20 mL per gram of starting material) to dissolve the substrate.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate). The catalyst should be added under a stream of inert gas (nitrogen or argon) if dry, or as a wet paste.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask with an inert gas, then carefully introduce hydrogen gas. This can be done by attaching a balloon filled with hydrogen or by connecting the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid. The product, 2-methoxy-4-methylbenzoic acid, will have a higher Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The product will be extracted into the aqueous basic layer as its sodium salt.
-
Separate the aqueous layer and acidify it to a pH of 2-3 with concentrated hydrochloric acid.[3] The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the deiodination of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Troubleshooting Guide
Problem 1: The reaction is very slow or incomplete.
-
Possible Cause 1: Inactive Catalyst. The Pd/C catalyst may have lost its activity due to prolonged storage or exposure to air.
-
Solution: Use fresh, high-quality Pd/C. For larger scale reactions, consider using a pre-activated catalyst.
-
-
Possible Cause 2: Catalyst Poisoning. Certain functional groups or impurities in the starting material or solvent can poison the palladium catalyst. Sulfur-containing compounds are common catalyst poisons.
-
Solution: Ensure the purity of the starting material and use high-purity, anhydrous solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion.
-
-
Possible Cause 3: Insufficient Hydrogen. The hydrogen supply may be inadequate, especially if using a balloon.
-
Solution: Ensure a continuous supply of hydrogen. For larger reactions, a hydrogenation apparatus with a constant hydrogen pressure is recommended.
-
-
Possible Cause 4: Poor Mass Transfer. Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
Problem 2: I am observing side products in my reaction mixture.
-
Possible Cause 1: Reduction of the Carboxylic Acid. Under harsh conditions (high pressure and temperature), the carboxylic acid group can be reduced to an alcohol.
-
Solution: Maintain mild reaction conditions (room temperature and atmospheric pressure of hydrogen). If the deiodination is still slow, consider a more active catalyst rather than increasing temperature or pressure.
-
-
Possible Cause 2: Decarboxylation. Aromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[1][4]
-
Solution: Perform the reaction at room temperature. If heating is necessary, use the lowest effective temperature.
-
-
Possible Cause 3: Reduction of the Aromatic Ring. Over-reduction of the benzene ring to a cyclohexane ring can occur under forcing conditions.[5]
-
Solution: Use mild reaction conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Problem 3: I am having difficulty purifying the product.
-
Possible Cause 1: Emulsion during work-up. The presence of fine catalyst particles or other impurities can lead to the formation of an emulsion during the basic wash.
-
Solution: Ensure the catalyst is completely removed by filtration through Celite®. If an emulsion still forms, adding brine (saturated NaCl solution) can help break it.
-
-
Possible Cause 2: Product is not precipitating upon acidification.
-
Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3). If the product is still soluble, it may be necessary to extract it with an organic solvent like ethyl acetate after acidification.
-
Problem 4: The yield of the reaction is low.
-
Possible Cause 1: Incomplete Reaction. Refer to "Problem 1" for troubleshooting.
-
Possible Cause 2: Loss of product during work-up. The product may be partially lost during filtration or extraction steps.
-
Solution: Be meticulous during the work-up. Ensure the Celite® pad is thoroughly washed to recover all the product. Perform multiple extractions to ensure complete transfer of the product between phases.
-
-
Possible Cause 3: Adsorption of product onto the catalyst. Carboxylic acids can sometimes adsorb onto the surface of the catalyst.
-
Solution: After filtering off the catalyst, wash it with a small amount of a polar solvent like methanol or a dilute basic solution to desorb any product.
-
References
-
PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Iodine. [Link]
-
Reddy, K. S.; et al. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Org. Lett.2016 , 18 (18), 4622–4625. [Link]
-
Supporting Information - CDC Stacks. [Link]
-
MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]
-
Prakash, G. K. S.; et al. Decarboxylative Halogenation of Organic Compounds. Chem. Rev.2021 , 121 (3), 1604–1655. [Link]
-
Prakash, G. K. S.; et al. Decarboxylative Halogenation of Organic Compounds. ACS Publications. [Link]
-
ResearchGate. Analytical Methods for Iodine and Iodides. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
National Center for Biotechnology Information. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]
-
CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]
-
ResearchGate. Review of analytical methods for the quantification of iodine in complex matrices. [Link]
-
PubMed. New insights into the structure and mechanism of iodothyronine deiodinases. [Link]
-
PubMed. Manipulating p-π Resonance through Methoxy Group Engineering in Covalent Organic Frameworks for an Efficient Photocatalytic Hydrogen Evolution. [Link]
-
Semantic Scholar. Dehalogenation of aromatics by nucleophilic aromatic substitution. [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. [Link]
-
PubMed Central. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. [Link]
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
ResearchGate. Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]
-
Beilstein Journals. Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. [Link]
-
The Hive. from p-toluic acid to 3-Meo-4-methyl-amphetamine. [Link]
- Google Patents.
- Google Patents. Process for producing 5-iodo-2-methylbenzoic acid.
-
National Center for Biotechnology Information. Methyl 5-iodo-2-methoxybenzoate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
Introduction: Navigating the Challenges of a Substituted Aryl Iodide
5-Iodo-2-methoxy-4-methylbenzoic acid presents a unique set of challenges and opportunities in cross-coupling reactions. Understanding its structural features is paramount for selecting an optimal catalytic system.
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides, generally leading to faster oxidative addition, which is often the rate-determining step in many catalytic cycles.[1] This high reactivity allows for milder reaction conditions compared to aryl bromides or chlorides.[2]
-
ortho-Methoxy Group: The methoxy group at the ortho position is electron-donating, which can increase the electron density at the reaction center and potentially slow down the oxidative addition step.[3] However, it can also exhibit a beneficial chelating effect, coordinating to the palladium center and influencing the reaction's selectivity and efficiency.[4][5]
-
Carboxylic Acid Group: The presence of a carboxylic acid moiety necessitates careful selection of the base. A base that is too strong could deprotonate the carboxylic acid, potentially leading to solubility issues or unwanted side reactions. A base is crucial for the transmetalation step in Suzuki-Miyaura coupling, where it activates the organoboron species.[6]
-
Steric Hindrance: The substituents on the aromatic ring contribute to steric bulk, which can influence the approach of the catalyst and the coupling partners. This steric hindrance can be overcome by selecting appropriate bulky ligands.[7][8]
This guide will primarily focus on the Suzuki-Miyaura coupling due to its broad functional group tolerance and general applicability. However, principles discussed can often be extended to other cross-coupling reactions like Sonogashira and Heck couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cross-coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid in a question-and-answer format.
Low to No Product Yield
Question: My Suzuki coupling reaction with 5-Iodo-2-methoxy-4-methylbenzoic acid is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
1. Catalyst and Ligand Selection:
-
Initial Recommendation: For this sterically hindered and electron-rich substrate, a common starting point would be a palladium precatalyst with a bulky, electron-rich phosphine ligand. Systems like Pd(OAc)₂ with SPhos or XPhos are often effective for challenging substrates.[9]
-
Rationale: Bulky ligands promote reductive elimination and can prevent catalyst deactivation.[2] Electron-rich ligands can facilitate the oxidative addition step, which might be slowed by the electron-donating methoxy group.[3]
-
Troubleshooting Steps:
-
Screen Ligands: If your initial choice is ineffective, consider screening other Buchwald-type ligands (e.g., RuPhos, JohnPhos) or other classes of ligands like N-heterocyclic carbenes (NHCs).[2][10]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can offer better reproducibility than generating the active catalyst in situ.
-
2. Base Selection:
-
The Challenge: The carboxylic acid group on your substrate can be deprotonated by the base. This can affect the substrate's solubility and potentially interfere with the catalytic cycle.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base that is a common first choice for Suzuki couplings.[2]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that can be effective when carbonates are not.[6]
-
Cesium Carbonate (Cs₂CO₃): Often used for more challenging couplings due to its higher solubility in organic solvents.[11]
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: If you suspect hydrolysis of your boronic acid (protodeboronation), using anhydrous conditions with a base like K₃PO₄ might be beneficial.[2]
-
Screen Bases: Perform small-scale experiments screening the bases mentioned above to identify the optimal one for your specific coupling partners.
-
3. Solvent and Temperature:
-
Common Solvents: A mixture of an organic solvent and water is typical for Suzuki reactions. Common choices include toluene/water, dioxane/water, or THF/water.[12]
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst.[12]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[12] Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.
-
Catalyst Deactivation
Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is causing this catalyst deactivation?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive form.
-
Causes of Deactivation:
-
Oxygen: The presence of oxygen is a primary cause of catalyst deactivation through oxidation of the active Pd(0) catalyst.[12]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[12]
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center exposed and prone to aggregation.[12]
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.[13]
-
-
Solutions:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[12]
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help stabilize the catalyst.[14]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
-
Consider a Different Catalyst System: Some catalytic systems are inherently more stable than others.
-
Side Reactions
Question: I'm observing significant amounts of side products, such as the homocoupling of my boronic acid or protodeboronation of my starting material. How can I minimize these?
Answer: Side reactions are common in cross-coupling chemistry and can often be mitigated by adjusting the reaction conditions.
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen.
-
Solution: As with catalyst deactivation, ensuring a strictly inert atmosphere is crucial.
-
-
Protodeboronation:
-
Cause: This is the hydrolysis of the boronic acid to the corresponding arene. It can be exacerbated by harsh basic conditions or prolonged reaction times at high temperatures.
-
Solutions:
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for 5-Iodo-2-methoxy-4-methylbenzoic acid?
A1: The Suzuki-Miyaura coupling is generally the most versatile and robust choice for this substrate due to its broad functional group tolerance, including the carboxylic acid.[15] However, for specific transformations, other reactions may be suitable:
-
Sonogashira Coupling: Ideal for introducing an alkyne moiety. This reaction typically uses a palladium catalyst with a copper co-catalyst.[16]
-
Heck Reaction: Used for coupling with alkenes. The presence of the ortho-carboxylic acid can sometimes be challenging and may require specific conditions.[17]
Q2: Can I use a nickel catalyst instead of palladium?
A2: Nickel catalysts are a cost-effective alternative to palladium and can be effective for cross-coupling reactions, especially with less reactive aryl halides.[1] For a highly reactive substrate like an aryl iodide, palladium is generally the more common and well-established choice. However, for specific applications, particularly in reductive coupling scenarios, nickel catalysis could be advantageous.[18]
Q3: How critical is the purity of my reagents?
A3: The purity of all reagents, including the substrate, coupling partner, solvent, and base, is critical for reproducible results. Impurities can poison the catalyst or lead to unwanted side reactions.
Q4: Do I need to protect the carboxylic acid group?
A4: In most Suzuki-Miyaura coupling reactions, the carboxylic acid group does not require protection, which is one of the key advantages of this methodology.[1] However, if you are using a very strong base or highly sensitive coupling partners, protection as an ester may be necessary.
Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid. Optimization will likely be required for your specific coupling partner.
Materials:
-
5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Iodo-2-methoxy-4-methylbenzoic acid, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst System Performance Comparison (Illustrative)
The following table provides illustrative data on the performance of different catalyst systems for the Suzuki coupling of a sterically hindered aryl halide. Yields are highly dependent on the specific substrates and conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerates various functional groups.[9] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered and electron-rich or -poor substrates.[9] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 8 | 85-95 | A common and robust catalyst, though may be less effective for highly hindered substrates. |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]
-
CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines - DSpace@MIT. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates - ChemistryViews. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication | Organometallics - ACS Publications. Available at: [Link]
-
Flow Chemistry: Sonogashira Coupling. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene... - ResearchGate. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. Available at: [Link]
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- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 7. researchgate.net [researchgate.net]
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solvent effects on 5-Iodo-2-methoxy-4-methylbenzoic acid reactivity
Technical Support Center: 5-Iodo-2-methoxy-4-methylbenzoic acid
Welcome to the dedicated support center for researchers utilizing 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is structured to address the nuanced challenges and questions that arise during its use in complex synthetic applications. My objective is to provide not just protocols, but a foundational understanding of how reaction conditions, particularly solvent choice, dictate experimental outcomes.
Frequently Asked Questions (FAQs)
This section directly answers common queries regarding the handling and reactivity of 5-Iodo-2-methoxy-4-methylbenzoic acid, with a focus on the causal relationship between solvent properties and reaction success.
Q1: What is the general solubility profile of 5-Iodo-2-methoxy-4-methylbenzoic acid, and how does it guide solvent selection?
A1: While extensive quantitative solubility data for this specific molecule is not widely published, we can infer its behavior from its structure and from data on similar compounds like 2-Iodo-5-methylbenzoic acid.[1] The molecule possesses a moderately polar carboxylic acid group and a polar methoxy group, alongside a large, nonpolar iodinated aromatic ring.
-
Qualitative Profile: It exhibits favorable solubility in polar organic solvents, especially those capable of hydrogen bonding.[1] This includes solvents like methanol, ethanol, tetrahydrofuran (THF), and ethyl acetate. It is also soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like toluene or hexanes is expected to be lower, and it is only slightly soluble in water.[1]
-
Practical Implications: This profile is critical for reaction setup. For a reaction to proceed efficiently in a homogeneous phase, all reactants must be adequately dissolved. If you are using an inorganic base (e.g., K₂CO₃, K₃PO₄) that is insoluble in your primary organic solvent (like THF or toluene), a biphasic system using a co-solvent like water is often necessary to facilitate the reaction.[2]
Q2: I am planning a Suzuki-Miyaura cross-coupling reaction. How does solvent choice impact the outcome?
A2: The solvent is a critical parameter in palladium-catalyzed cross-couplings, influencing everything from catalyst stability to reaction selectivity.[3][4] There is no single "best" solvent; the optimal choice depends on the specific boronic acid, base, and desired reaction temperature.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent at dissolving a wide range of reactants and are often used in Suzuki couplings.[3] They can stabilize the charged, anionic transition states that may form during the catalytic cycle, sometimes leading to faster reactions or altered selectivity, especially with complex substrates.[5][6] However, be aware that DMF can decompose at high temperatures (>120 °C) to generate dimethylamine, which can act as a catalyst poison.
-
Ethereal Solvents (Dioxane, THF): These are very common and generally provide good results. They are often used with a water co-solvent (e.g., Dioxane/H₂O in a 4:1 ratio) to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃.[2] This aqueous mixture is crucial for the efficacy of many common bases.
-
Nonpolar Solvents (Toluene): Toluene is useful for higher temperature reactions. Like ethereal solvents, it is often paired with water when using inorganic bases.
-
Protic Solvents (Ethanol, Water): While less common as the primary solvent, alcohols or water can be effective, particularly in "ligand-free" Suzuki reactions where the solvent may play a role in stabilizing the palladium catalyst.[3]
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is failing. Why is the solvent so critical for this transformation?
A3: In an SNAr reaction, a potent nucleophile attacks the electron-deficient aromatic ring. The solvent's primary role is to modulate the reactivity of that nucleophile.
-
Polar Aprotic Solvents (DMSO, DMF) are HIGHLY recommended. These solvents excel at solvating the cation (e.g., Na⁺, K⁺) of your nucleophilic salt (e.g., NaOCH₃), but they poorly solvate the anion (⁻OCH₃).[7] This leaves a "bare" and highly reactive nucleophile, which is essential for attacking the aromatic ring.
-
Polar Protic Solvents (Methanol, Ethanol, Water) should be AVOIDED. These solvents will form a strong hydrogen-bonding "cage" around the nucleophile.[8] This solvation shell drastically reduces the nucleophile's energy and reactivity, often preventing the reaction from occurring.[8] The mechanism generally proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, and the solvent choice is key to forming this intermediate.[9][10]
Q4: I need to perform an esterification on the carboxylic acid. What are my solvent options?
A4: The strategy for esterification dictates the solvent choice.
-
Fischer Esterification: In this classic acid-catalyzed method, the alcohol reactant (e.g., methanol, ethanol) is typically used in large excess and serves as the solvent. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the product.
-
Reactions with Alkyl Halides: If you are converting the carboxylate to its conjugate base (e.g., with Cs₂CO₃) and reacting it with an alkyl halide (like methyl iodide), a polar aprotic solvent like DMF or acetonitrile is ideal. These solvents promote the Sₙ2 reaction by solvating the cesium cation, enhancing the nucleophilicity of the carboxylate anion.
-
Coupling Agent-Mediated Esterification: When using coupling agents (e.g., DCC, EDC), an inert, non-nucleophilic solvent is required to prevent it from participating in the reaction. Dichloromethane (DCM) or THF are common choices.
Troubleshooting Guide: Solvent-Related Issues
Use this table to diagnose and resolve common experimental problems where the solvent is a likely culprit.
| Problem | Probable Solvent-Related Cause | Recommended Solution & Rationale |
| Low or No Conversion in Suzuki Coupling | 1. Poor Solubility of Base: An inorganic base (e.g., K₂CO₃) is not dissolving in a purely organic, nonpolar solvent (e.g., Toluene, THF).[2] 2. Low Reaction Temperature: The chosen solvent has a low boiling point (e.g., THF, ~66°C), preventing the reaction from reaching the necessary activation energy. | 1. Introduce a Co-Solvent: Add deionized, degassed water to create a biphasic system (e.g., Dioxane/H₂O 4:1). This dissolves the base, allowing it to participate in the catalytic cycle. 2. Switch to a Higher-Boiling Solvent: Change the solvent to dioxane (~101°C) or toluene (~111°C) to enable higher reaction temperatures, which are often required for challenging couplings.[2] |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid is being replaced by a hydrogen atom. This is often accelerated by protic solvents or residual water, especially at high temperatures. 2. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen in the reaction mixture.[11] | 1. Use Anhydrous Conditions: Ensure solvents are anhydrous and reagents are dry. Minimize the amount of water if possible or switch to a non-aqueous system (e.g., KF as the base in THF). Shorten reaction times. 2. Thoroughly Degas Solvents: Before adding the catalyst, rigorously degas the solvent and reaction mixture by bubbling with an inert gas (Argon or N₂) for 20-30 minutes or by using freeze-pump-thaw cycles.[2][11] |
| Reaction Fails to Initiate in SNAr | Use of a Protic Solvent: The nucleophile is being deactivated by hydrogen bonding from a protic solvent like methanol or ethanol.[8] | Switch to a Polar Aprotic Solvent: The reaction must be run in a solvent like DMSO or DMF. This will leave the nucleophile "bare" and reactive enough to initiate the attack on the aromatic ring.[7] |
| Poor Reproducibility | Solvent Purity and Water Content: Using different grades of solvent ("technical" vs. "anhydrous") between experiments can introduce variable amounts of water and other impurities, affecting catalyst activity and side reactions. | Standardize Solvent Quality: Use high-purity, anhydrous solvent from a freshly opened bottle or a solvent purification system for all experiments to ensure consistency. |
Visualization of Solvent Effects
The choice between a protic and an aprotic solvent fundamentally alters the state of the nucleophile, which is a decisive factor in SNAr reactions.
Caption: Solvent effect on nucleophile reactivity in SNAr reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid with a generic arylboronic acid.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq, 2 mol%)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
Procedure:
-
Reagent Preparation: To a 25 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-4-methylbenzoic acid (e.g., 292 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Expert Insight: Using a flame-dried flask under an inert atmosphere minimizes adsorbed water, which can contribute to side reactions like protodeboronation.
-
-
Solvent Degassing: In a separate flask, prepare a 4:1 mixture of dioxane and deionized water (e.g., 8 mL dioxane, 2 mL water). Bubble argon gas through this solvent mixture for at least 20 minutes to remove dissolved oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the undesirable homocoupling of the boronic acid.[11] Rigorous degassing is crucial for catalyst longevity and reaction efficiency.
-
-
Reaction Assembly: Evacuate and backfill the Schlenk flask containing the solid reagents with argon three times. Using a cannula or syringe, transfer the degassed dioxane/water solvent mixture to the flask.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst to the flask. Immediately replace the septum and place the flask under a positive pressure of argon.
-
Expert Insight: The reaction mixture will often turn a dark reddish-brown or black color upon heating; this is normal and indicates the formation of the active catalytic species.[12]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Look for the consumption of the 5-Iodo-2-methoxy-4-methylbenzoic acid starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Wash the organic layer with 1M HCl (to protonate the carboxylic acid and remove basic impurities), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during its production. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing 5-Iodo-2-methoxy-4-methylbenzoic acid?
A1: The most prevalent method is the direct electrophilic iodination of 2-methoxy-4-methylbenzoic acid. This approach is favored over more complex routes like the Sandmeyer reaction, which involves multiple hazardous steps such as nitration and diazotization.[1] The direct iodination is typically performed using molecular iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid (HIO₄) or potassium persulfate (K₂S₂O₈), in a solvent like glacial acetic acid.[1] The oxidizing agent is crucial as iodine itself is generally unreactive toward aromatic rings; the oxidant generates a more powerful electrophilic iodine species, often represented as I⁺, in situ.[2][3]
Q2: What are the primary impurities I should expect, and how do they form?
A2: Impurities are the principal challenge in achieving high-purity 5-Iodo-2-methoxy-4-methylbenzoic acid, with some standard procedures yielding purities as low as 95%.[1] The main impurities to monitor are:
-
Unreacted Starting Material (2-methoxy-4-methylbenzoic acid): Its presence indicates an incomplete reaction. This can be due to insufficient stoichiometry of the iodinating agent, low reaction temperature, or inadequate reaction time.
-
Regioisomers (e.g., 3-Iodo-2-methoxy-4-methylbenzoic acid): While the electronic directing effects of the methoxy, methyl, and carboxylic acid groups strongly favor iodination at the C-5 position, minor amounts of other isomers can form, particularly under harsh conditions.
-
Di-iodinated Byproducts (e.g., 3,5-Diiodo-2-methoxy-4-methylbenzoic acid): Over-iodination can occur if the reaction is run for too long or with an excess of the iodinating reagent. Once the first iodine atom is attached at the C-5 position, the ring is somewhat deactivated, but the remaining positions can still be susceptible to a second iodination.
-
Residual Iodine: A persistent yellow or brown discoloration in the final product often signals the presence of residual molecular iodine (I₂), which can be trapped within the crystal lattice of the product.
Q3: How can I monitor the progress of the reaction to minimize these impurities?
A3: Real-time reaction monitoring is critical. The most effective techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]
-
TLC: A simple and rapid method. A co-spot of the starting material alongside the reaction mixture will clearly show the consumption of the starting material and the formation of the product spot (which will be less polar). This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of di-iodinated species.
-
HPLC: Provides quantitative analysis of the reaction mixture, allowing you to track the percentage of starting material, product, and key impurities over time. This is the preferred method for process optimization and validation.[4]
Q4: What is the most effective strategy for purifying the crude product to >99% purity?
A4: Crystallization is the most powerful and scalable purification technique for this compound.[1] A well-executed crystallization can effectively remove unreacted starting material, most isomers, and residual reagents. Often, precipitating the product by cooling the reaction mixture or by adding water is sufficient.[1] For higher purity, a two-step purification process involving an acid-base wash followed by recrystallization is highly recommended. This dual approach ensures the removal of both acidic/basic impurities and those with similar solubility profiles.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield (<70%) | Incomplete Reaction: Insufficient reaction time or temperature. | Solution: Increase reaction time and/or temperature moderately. Monitor via TLC/HPLC until starting material is consumed. Rationale: Electrophilic iodination has a significant activation energy; ensuring sufficient thermal energy and time allows the reaction to proceed to completion. |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of iodine or oxidizing agent. | Solution: Ensure the oxidizing agent is used in the correct stoichiometric amount to activate the iodine. A slight excess of iodine may be used, but a large excess can promote di-iodination. | |
| Final product contains >2% unreacted starting material | Insufficient Electrophile Generation: The oxidizing agent may be old or insufficient, leading to a low concentration of the active I⁺ species. | Solution: Use a fresh, high-quality oxidizing agent (e.g., periodic acid). Ensure it is fully dissolved in the reaction medium. Rationale: The rate of iodination is directly proportional to the concentration of the active electrophile. |
| Poor Selectivity: Reaction conditions may not sufficiently favor the desired product. | Solution: Consider adding a zeolite or other microporous compound as a catalyst.[1] Rationale: These catalysts can enhance the regioselectivity of the reaction, likely through shape-selective transition states within their pores, thus favoring the formation of the 5-iodo isomer over side products.[1] | |
| Significant di-iodinated byproduct detected by MS or NMR | Excessive Iodinating Agent: Using too much iodine and/or oxidant drives the reaction past mono-iodination. | Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating reagent. Rationale: Le Châtelier's principle dictates that excess reactant will push the equilibrium towards further products, in this case, the di-iodinated species. |
| Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed. | Solution: Stop the reaction immediately upon consumption of the starting material as determined by TLC or HPLC. Rationale: Even after the primary substrate is gone, the mono-iodinated product can continue to react, albeit at a slower rate, to form the di-iodinated byproduct. | |
| Product has a persistent yellow/brown color after initial isolation | Trapped Elemental Iodine (I₂): Iodine has a high affinity for the product and can co-precipitate. | Solution: During workup, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Rationale: These agents reduce colored I₂ to colorless iodide ions (I⁻), which are water-soluble and easily washed away. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Optimized Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid
This protocol incorporates best practices to maximize purity from the outset.
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-methoxy-4-methylbenzoic acid (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Reagent Addition: Add periodic acid (HIO₄, ~0.4 eq) and molecular iodine (I₂, ~0.5 eq). Note: The stoichiometry ensures that iodine is the limiting reagent for iodination.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring. The mixture will turn a deep brown/purple color.
-
Monitoring: Monitor the reaction every 30-60 minutes using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). Stop the reaction once the starting material spot is no longer visible.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred solution of 10% aqueous sodium thiosulfate. Continue stirring until the dark color dissipates and a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. Expect a crude purity of >98%.
Protocol 2: High-Purity Recrystallization
Step-by-Step Methodology:
-
Dissolution: Transfer the crude, dry product to an appropriately sized flask. Add a suitable solvent (e.g., a mixture of ethanol and water, or acetic acid and water). Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot filtration through a pre-heated funnel to remove it.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. For maximum recovery, you can then place the flask in an ice bath for 1-2 hours.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent, then dry them under vacuum to a constant weight. The resulting product should have a purity of >99.5%.
Visual Workflow: Synthesis and Impurity Formation
The following diagram illustrates the primary reaction pathway and the points at which key impurities can form.
Caption: A systematic workflow for troubleshooting common impurity issues in the synthesis.
References
- Google Patents.US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Available at: [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
Wikipedia. Electrophilic halogenation. Available at: [Link]
-
NIH. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available at: [Link]
-
Organic Chemistry. Iodination - Common Conditions. Available at: [Link]
-
PubChem. 5-Iodo-2-methylbenzoic acid. Available at: [Link]
- Google Patents.CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
Sources
Validation & Comparative
5-Iodo-2-methoxy-4-methylbenzoic acid vs. other halogenated benzoic acids
An In-Depth Guide to 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Comparative Analysis for Advanced Synthesis
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated benzoic acids are a cornerstone of this molecular toolkit, prized for their versatility as precursors in constructing complex molecular architectures.[1] Among these, iodo-substituted derivatives represent the apex of reactivity, offering distinct advantages in modern organic synthesis.
This guide provides a comparative analysis of 5-Iodo-2-methoxy-4-methylbenzoic acid and its chemical cousins, focusing on the practical implications of halogen substitution (Iodine vs. Bromine vs. Chlorine) on physicochemical properties and, most critically, on reactivity in palladium-catalyzed cross-coupling reactions. By synthesizing experimental data and established chemical principles, we aim to provide a clear, evidence-based rationale for strategic reagent selection in the synthesis of novel chemical entities.
Section 1: A Comparative Overview of Physicochemical Properties
The identity of the halogen atom and the substitution pattern on the benzoic acid ring profoundly influence the molecule's physical and chemical properties. These characteristics, including acidity, solubility, and melting point, have significant implications for reaction conditions, purification strategies, and even potential biological activity. The substituents on the target molecule—an activating methoxy group and a weakly activating methyl group—further modulate these properties.
The acidity of halogenated benzoic acids is a classic example of the interplay between inductive and steric effects.[2] All halogens exert an electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and increases acidity compared to unsubstituted benzoic acid.[2][3] For ortho-substituted halobenzoic acids, a "steric effect" can also come into play, where a bulky halogen can force the carboxylic acid group out of the plane of the aromatic ring, disrupting conjugation and further increasing acidity.[2] While fluorine is the most electronegative, the true order of acidity for ortho-halobenzoic acids is often observed as Br ≈ I > Cl >> F, indicating that polarizability and steric factors can dominate over simple electronegativity.[2][3]
Below is a comparative table of key physicochemical properties for representative halogenated benzoic acids.
| Property | 5-Iodo-2-methylbenzoic acid[4][5] | 2-Bromobenzoic acid | 2-Chlorobenzoic acid |
| Molecular Formula | C₈H₇IO₂ | C₇H₅BrO₂ | C₇H₅ClO₂ |
| Molecular Weight | 262.04 g/mol | 201.02 g/mol | 156.57 g/mol |
| Melting Point | 176 - 180 °C | 149 - 151 °C | 141 - 142 °C |
| Appearance | White to off-white crystalline powder | White crystalline powder | White crystalline powder |
| pKa (in water) | Data not available, but expected to be a stronger acid than benzoic acid (pKa 4.2) | 2.85 | 2.94 |
Note: Data for the specific isomer 5-Iodo-2-methoxy-4-methylbenzoic acid is limited; 5-Iodo-2-methylbenzoic acid is used here as a close structural analog to illustrate the properties imparted by the iodo-substituent.
Section 2: The Halogen Handle: Reactivity in Cross-Coupling Reactions
The primary advantage of using an iodinated benzoic acid lies in its superior reactivity as a "halogen handle" for carbon-carbon bond formation. In transition-metal-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen (C-X) bond.[6][7]
The strength of the C-X bond decreases down the halogen group (C-F > C-Cl > C-Br > C-I). The weaker C-I bond in iodo-aromatics allows for much faster and more efficient oxidative addition under milder reaction conditions compared to their bromo- and chloro- counterparts.[8][9] This enhanced reactivity makes iodo-derivatives the substrate of choice for challenging couplings, especially those involving sterically hindered partners or sensitive functional groups.[8][9]
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most powerful and widely used reactions in modern organic synthesis and drug discovery.[6][7] The high reactivity of the C-I bond makes iodinated benzoic acids, such as 5-Iodo-2-methoxy-4-methylbenzoic acid, excellent substrates for this transformation.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki Coupling
The choice of halogen directly impacts the required reaction conditions. Iodides often react at lower temperatures and with lower catalyst loadings, leading to cleaner reactions and fewer byproducts like protodehalogenation (where the halogen is replaced by a hydrogen atom).[9]
| Parameter | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) | Rationale |
| Reactivity Order | Highest | Intermediate | Lowest | C-X bond strength: C-I < C-Br < C-Cl. Weaker bonds undergo oxidative addition more readily.[9] |
| Typical Temp. | Room Temp to 80 °C | 80 - 110 °C | >100 °C, often requires microwave | Higher energy is needed to break stronger C-X bonds. |
| Catalyst Loading | Low (0.5 - 2 mol%) | Moderate (1 - 5 mol%) | High (2 - 10 mol%) | More challenging oxidative addition requires more catalyst or specialized, highly active systems. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice. | Often requires more electron-rich, bulky phosphine ligands. | Requires specialized, highly active catalyst/ligand systems (e.g., Buchwald ligands). | More robust ligands are needed to facilitate the difficult oxidative addition step for less reactive halides. |
| Common Side Reactions | Protodehalogenation can occur but is less prevalent than with Ar-Br/Cl under harsh conditions. | Protodehalogenation, homocoupling of boronic acid.[9] | Protodehalogenation, catalyst decomposition. | Harsher conditions (higher temp, stronger base) increase the likelihood of side reactions. |
Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Iodide
This protocol provides a self-validating system for the Suzuki coupling of an aryl iodide like 5-Iodo-2-methoxy-4-methylbenzoic acid with a generic arylboronic acid. The success of the reaction is validated by monitoring the consumption of starting materials and the formation of the product via TLC or LC-MS.
Materials:
-
Aryl Iodide (e.g., 5-Iodo-2-methoxy-4-methylbenzoic acid) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) (1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/water mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl iodide, arylboronic acid, and base.
-
Causality: Using dry glassware is crucial as moisture can lead to competitive hydrolysis of the boronic acid, reducing yield.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is essential to protect the catalyst and ensure its longevity throughout the reaction.[9]
-
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C for aryl bromides, but often lower for iodides) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid product, ensuring it partitions into the organic layer.
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl product.[6]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Section 3: Applications in Medicinal Chemistry and Drug Discovery
Halogenated compounds are prevalent in pharmaceuticals and agrochemicals.[10] The inclusion of a halogen atom can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[11] 5-Iodo-2-methoxy-4-methylbenzoic acid serves not only as a reactive handle for synthesis but also as a scaffold whose substituents can be fine-tuned to achieve desired biological activity.[12][13][14]
The versatility of the iodo-substituent allows for its use in a wide range of synthetic transformations beyond Suzuki coupling, including Sonogashira, Heck, and Buchwald-Hartwig aminations, making it a powerful tool for late-stage functionalization in a drug discovery program.[8] Furthermore, the iodine atom itself can participate in halogen bonding—a non-covalent interaction with a nucleophilic atom—which is increasingly recognized as a crucial interaction for enhancing drug-target binding affinity.[15]
Conclusion
In the landscape of halogenated benzoic acids, iodo-derivatives like 5-Iodo-2-methoxy-4-methylbenzoic acid stand out for their exceptional reactivity in palladium-catalyzed cross-coupling reactions. While chloro- and bromo- analogs offer a lower upfront cost, the investment in an iodo-substituted building block is frequently justified by milder reaction conditions, higher yields, greater functional group tolerance, and a cleaner reaction profile. For researchers and drug development professionals aiming to construct complex molecular architectures with maximum efficiency and reliability, the strategic choice of an aryl iodide provides a decisive advantage, accelerating the path from a synthetic blueprint to a novel chemical entity.
References
- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate - Benchchem. (n.d.).
- Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. (n.d.).
- Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules - Calibre Chemicals. (n.d.).
- Effect of halogens in benzoic acid - thetestmag.com. (n.d.).
- Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. (n.d.).
- Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility | Request PDF - ResearchGate. (n.d.).
- Acidity of o-halobenzoic acids - Chemistry Stack Exchange. (2015, December 7).
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester - ElectronicsAndBooks. (n.d.).
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. (2020, October 23).
- Benzoic acid derivatives as a simple building block for on-surface C–C... - ResearchGate. (n.d.).
- 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. (n.d.).
- Synthesis of 2-iodo-4-methoxy-benzoic acid - PrepChem.com. (n.d.).
- Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9).
- 2-IODO-5-METHYLBENZOIC ACID synthesis - ChemicalBook. (n.d.).
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. (n.d.).
- 5-Iodo-2-methylbenzoic acid - Chem-Impex. (n.d.).
- An In-depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid Analogs and their Synthesis - Benchchem. (n.d.).
- Preliminary Research on 4-Amino-5-iodo-2-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
- 2-Iodo-5-methoxy-4-methylbenzoic acid | Benchchem. (n.d.).
- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).
- 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem. (n.d.).
- 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem - NIH. (n.d.).
- CAS No : 1606138-24-2 | Product Name : 5-Iodo-4-methoxy-2-methylbenzoic Acid. (n.d.).
- 5-Iodo-2-methoxy-4-methylbenzoic acid - Amerigo Scientific. (n.d.).
- Application of Halogen Bond in Drug Discovery. (n.d.).
- (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2025, October 15).
- Suzuki reaction - Wikipedia. (n.d.).
- Biological activities of natural halogen compounds | Request PDF - ResearchGate. (2025, August 7).
- Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry. (n.d.).
- A Review: Halogenated Compounds from Marine Actinomycetes - PMC - PubMed Central. (2021, May 7).
- Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms | Request PDF - ResearchGate. (n.d.).
- Benzoic Acid and Derivatives - ResearchGate. (n.d.).
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- Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed. (n.d.).
- Understanding Benzoic Acid Derivatives in Organic Synthesis. (n.d.).
- Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC. (n.d.).
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
- Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (n.d.).
- CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).
- 4-Iodo-2-methoxybenzoic acid methyl ester | 148490-97-5 | FI70388 - Biosynth. (n.d.).
- Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide - Benchchem. (n.d.).
- Benzoic acid, 4-methyl-, methyl ester - the NIST WebBook. (n.d.).
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- Chemical Compatibility Database from Cole-Parmer. (n.d.).
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A Comparative Analysis of Synthetic Methodologies for 5-Iodo-2-methoxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Iodo-2-methoxy-4-methylbenzoic Acid
5-Iodo-2-methoxy-4-methylbenzoic acid is a key building block in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical development. Its substituted benzene ring, featuring an iodine atom, a methoxy group, and a methyl group, offers multiple points for chemical modification. The presence of the iodo group is particularly significant as it provides a reactive handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of intricate molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach.
Methodology 1: Electrophilic Iodination of 2-Methoxy-4-methylbenzoic Acid
This approach represents the most direct pathway to the target molecule, commencing with the commercially available 2-methoxy-4-methylbenzoic acid. The core of this method lies in the regioselective introduction of an iodine atom onto the aromatic ring through an electrophilic aromatic substitution reaction.
Mechanistic Rationale
The methoxy (-OCH3) and methyl (-CH3) groups on the benzene ring are both activating, ortho-, para-directing groups. However, the methoxy group is a more potent activator. The directing effects of these two groups are additive, strongly favoring electrophilic substitution at the C5 position, which is para to the methoxy group and ortho to the methyl group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, and its influence is overcome by the stronger activating groups.
The reaction typically employs a source of electrophilic iodine, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), often in the presence of an acid catalyst to enhance the electrophilicity of the iodine species.
Workflow for Electrophilic Iodination
Caption: Workflow for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid via electrophilic iodination.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. The reaction mixture is then stirred at room temperature or gently heated to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into a beaker of ice-water. The precipitated solid is collected by vacuum filtration. The crude product is then washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
Methodology 2: Sandmeyer Reaction of 5-Amino-2-methoxy-4-methylbenzoic Acid
An alternative, multi-step approach involves the synthesis of the target molecule from an amino-substituted precursor via the Sandmeyer reaction. This classic transformation in organic chemistry allows for the introduction of an iodo group through a diazonium salt intermediate.
Mechanistic Rationale
The Sandmeyer reaction proceeds in two main stages. First, a primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. In the second stage, the diazonium group is displaced by an iodide ion, usually from potassium iodide, to form the aryl iodide. This method offers a high degree of regioselectivity as the position of the iodo group is predetermined by the position of the initial amino group.
Workflow for the Sandmeyer Reaction
Caption: Workflow for the synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Suspend 5-amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of water and a strong acid (e.g., hydrochloric acid or sulfuric acid) in a beaker cooled in an ice bath (0-5 °C). A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodide Displacement: A solution of potassium iodide (1.5-2.0 eq) in water is then added slowly to the diazonium salt solution.
-
Decomposition: The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
Work-up: After cooling, the precipitated solid is collected by filtration, washed with water, and then with a sodium thiosulfate solution to remove excess iodine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to afford pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
Comparative Analysis
| Feature | Electrophilic Iodination | Sandmeyer Reaction |
| Starting Material | 2-Methoxy-4-methylbenzoic acid | 5-Amino-2-methoxy-4-methylbenzoic acid |
| Number of Steps | One primary step | Multi-step (diazotization and substitution) |
| Reagents | ICl, NIS, acid catalyst | NaNO2, strong acid, KI |
| Reaction Conditions | Typically room temperature or mild heating | Requires low temperatures (0-5 °C) for diazotization, followed by heating |
| Regioselectivity | Dependent on directing group effects; generally high for this substrate | Determined by the position of the starting amino group; highly specific |
| Potential Byproducts | Di-iodinated products, other isomers (less likely for this substrate) | Phenolic byproducts from reaction with water |
| Safety Considerations | Handling of corrosive acids and potentially toxic iodinating agents | Diazonium salts can be explosive if allowed to dry; careful temperature control is crucial |
| Overall Yield | Generally good to excellent | Can be variable, often moderate to good |
| Scalability | Generally straightforward to scale up | Diazotization can be challenging to scale up safely |
Conclusion
Both the direct electrophilic iodination and the Sandmeyer reaction offer viable routes to 5-Iodo-2-methoxy-4-methylbenzoic acid. The choice of method will largely depend on the availability of the starting materials, the desired scale of the reaction, and the laboratory's capabilities.
-
Electrophilic iodination is a more direct and often higher-yielding method, making it attractive for its simplicity and efficiency. However, careful control of reaction conditions is necessary to ensure high regioselectivity.
-
The Sandmeyer reaction , while being a multi-step process with potentially lower overall yields, provides excellent and unambiguous regiocontrol. The primary safety concern is the handling of potentially unstable diazonium salts, which necessitates strict temperature control.
For researchers requiring a straightforward and efficient synthesis with a readily available starting material, electrophilic iodination is likely the preferred method. For applications where absolute regiochemical purity is paramount and the amino-substituted starting material is accessible, the Sandmeyer reaction remains a reliable, classic choice.
References
A Senior Application Scientist's Guide to the Validation of 5-Iodo-2-methoxy-4-methylbenzoic Acid Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed to assess the purity of 5-Iodo-2-methoxy-4-methylbenzoic acid. As a substituted benzoic acid derivative, this compound presents specific analytical challenges that necessitate a robust, validated method to ensure reliable and accurate impurity profiling.
This document is structured to guide researchers, analytical scientists, and drug development professionals through the logical steps of method development and validation, grounded in scientific principles and aligned with international regulatory expectations.[1][2] We will delve into the rationale behind chromatographic choices, the execution of validation experiments as prescribed by the International Council for Harmonisation (ICH) guidelines, and the interpretation of the resulting data.[3][4][5] Our objective is to establish a self-validating system that provides unequivocal confidence in the purity assessment of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Foundational Strategy: HPLC Method Development
Before validation can commence, a suitable HPLC method that separates the main component from potential impurities must be developed. The structure of 5-Iodo-2-methoxy-4-methylbenzoic acid—an aromatic carboxylic acid—guides our initial choices.[6][7]
Column Selection: The Core of Separation
Given the polar nature of the carboxylic acid group and the aromatic ring, a reversed-phase (RP) HPLC approach is the most logical starting point.[8][9]
-
Stationary Phase: An octadecylsilane (C18) column is the workhorse for reversed-phase chromatography and offers excellent versatility for a wide range of compounds, including aromatic acids.[8][9] A phenyl-hexyl or pentafluorophenyl (PFP) phase could offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte and potential impurities.[10][11] For this guide, we will proceed with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as the primary choice due to its broad applicability and proven robustness.[12]
-
Pore Size: For a small molecule like 5-Iodo-2-methoxy-4-methylbenzoic acid (Molecular Weight: 292.07 g/mol ), a standard pore size of 100-120 Å is appropriate.[8][13]
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition is critical for achieving optimal resolution and peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.
-
Aqueous Phase & pH Control: The ionization state of the carboxylic acid group (pKa ≈ 4-5) must be controlled to ensure consistent retention and good peak shape. Operating the mobile phase at a pH of 2.5-3.0, well below the pKa, will suppress the ionization of the carboxylic acid, rendering it more non-polar and promoting retention on the C18 column.[14] This also minimizes interactions with residual silanols on the silica-based packing material, preventing peak tailing.[14] A volatile buffer like 0.1% formic acid or phosphoric acid in water is a suitable choice.[12][14]
-
Elution Mode: A gradient elution, starting with a higher aqueous composition and increasing the organic modifier concentration over time, is recommended to elute any less polar impurities that might be present and to ensure a reasonable analysis time.
Detection
The presence of the aromatic ring and iodine atom suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (e.g., 230-254 nm) and providing spectral purity information.
The Validation Protocol: A Framework for Trust
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][15] The following protocol is based on the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[5][16][17]
Caption: Overall workflow for HPLC method validation.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][18]
Experimental Protocol:
-
Impurity Spiking: If known impurities are available (e.g., starting materials, synthetic by-products), spike a solution of 5-Iodo-2-methoxy-4-methylbenzoic acid with these impurities and demonstrate their resolution from the main peak.
-
Forced Degradation: Subject the sample to stress conditions to induce degradation and assess the resolution of degradation products from the parent compound. This is crucial for developing a stability-indicating method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the 5-Iodo-2-methoxy-4-methylbenzoic acid peak in both unstressed and stressed samples.
Acceptance Criteria:
-
The primary peak should be resolved from all impurity and degradation peaks (Resolution > 2.0).
-
The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][19]
Experimental Protocol:
-
Prepare a stock solution of the 5-Iodo-2-methoxy-4-methylbenzoic acid reference standard.
-
Create a series of at least five concentrations spanning the expected working range. For an impurity method, this range should typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.2%).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Table 1: Linearity and Range Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.998 |
| Range | LOQ to 120% of impurity specification |
| Number of Concentrations | Minimum of 5 |
Accuracy
Accuracy is the closeness of the test results to the true value.[3] It is typically determined by spike recovery experiments.
Experimental Protocol:
-
Prepare a sample solution of 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Spike the sample with a known amount of a key impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked impurity.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2][18]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 5-Iodo-2-methoxy-4-methylbenzoic acid spiked with impurities at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 5.0% for each specified impurity.
-
Intermediate Precision: %RSD ≤ 10.0% for each specified impurity across the two studies.
Table 2: Precision Acceptance Criteria
| Precision Type | Parameter | Acceptance Criteria (%RSD) |
|---|---|---|
| Repeatability | 6 determinations at 100% level | ≤ 5.0% |
| Intermediate Precision | Different day, analyst, instrument | ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio (S/N):
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.[20]
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][15]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).
Parameters to Vary:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Organic Modifier Composition (e.g., ± 2%)
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
The results should not be significantly impacted by the variations.
Caption: Key parameters to assess during robustness testing.
Conclusion: Ensuring Data Integrity
The validation of an analytical method is a systematic process that is fundamental to ensuring the quality and safety of pharmaceutical products and chemical intermediates.[1][21] This guide provides a comprehensive, scientifically-grounded framework for the validation of an HPLC purity method for 5-Iodo-2-methoxy-4-methylbenzoic acid. By meticulously following these protocols, which are aligned with ICH guidelines, laboratories can establish a reliable, robust, and trustworthy analytical procedure.[3][5] The result is a self-validating system that provides high confidence in the data generated, underpinning critical decisions in research, development, and quality control.
References
- Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL
- Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound URL
- Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: TGA URL
- Title: HPLC Column Selection Guide Source: Chromtech URL
- Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL
- Title: Analytical method validation: A brief review Source: ResearchGate URL
- Title: Validation of Impurity Methods, Part II Source: Chromatography Online URL
- Title: How to Select the Proper HPLC Column for Your Application Source: Maxi Scientific URL
- Title: Analytical Method Validation Source: PharmaState Academy URL
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
- Title: Polar Column in HPLC Example Source: Hawach URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: AKJournals URL
- Title: Understanding ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: LinkedIn URL
- Title: ICH guideline Q2(R2)
- Title: Technical Support Center: Characterization of Impurities in 2-Iodo-5-methylbenzoic Acid by HPLC-MS Source: Benchchem URL
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spectroscopic comparison of 5-Iodo-2-methoxy-4-methylbenzoic acid isomers
An In-Depth Spectroscopic Guide to the Structural Elucidation of 5-Iodo-2-methoxy-4-methylbenzoic Acid and Its Isomers
For professionals in drug development and materials science, the precise structural characterization of organic molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with identical formulas but different arrangements of substituents on an aromatic ring, can exhibit profoundly different biological activities and physical properties. This guide provides a comprehensive spectroscopic framework for differentiating 5-Iodo-2-methoxy-4-methylbenzoic acid from its key constitutional isomers, grounding the analysis in the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge of Isomerism
The subject molecule, 5-Iodo-2-methoxy-4-methylbenzoic acid, is a substituted benzoic acid derivative valuable as a synthetic intermediate.[1] Its specific substitution pattern dictates its reactivity and utility in complex syntheses, such as in the development of active pharmaceutical ingredients (APIs).[1] However, during synthesis, the possibility of forming other isomers is a critical concern. This guide will focus on comparing the target molecule with two plausible isomers to illustrate the analytical approach:
| Compound Name | Structure |
| 5-Iodo-2-methoxy-4-methylbenzoic acid (Target) | |
| 4-Iodo-2-methoxy-5-methylbenzoic acid (Isomer 1) | |
| 2-Iodo-5-methoxy-4-methylbenzoic acid (Isomer 2) |
Distinguishing these structures requires a multi-faceted analytical approach, as each spectroscopic technique provides a unique piece of the structural puzzle.
Analytical Workflow for Isomer Identification
The logical flow for unambiguous isomer identification involves a sequence of spectroscopic analyses, each building upon the information provided by the last.
Caption: A typical workflow for definitive isomer identification.
Mass Spectrometry (MS): The First Verification
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and the presence of key atoms. For all isomers of C₉H₉IO₃, the molecular weight is 292.07 g/mol .[1][2]
Principle of Differentiation
While standard MS is not ideal for distinguishing positional isomers due to similar fragmentation, it provides two crucial pieces of evidence:
-
Molecular Ion (M+) Peak : Confirms the correct elemental composition.
-
Halogen Presence : The presence of iodine is readily confirmed. Unlike chlorine or bromine with their distinct isotopic patterns, iodine is monoisotopic (¹²⁷I).[3] Its presence is inferred from characteristic fragmentation patterns.
Aromatic halogenated compounds often exhibit cleavage of the carbon-halogen bond.[4][5] The loss of an iodine radical (•I, mass 127) is a common and diagnostically significant fragmentation pathway.
Predicted MS Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Fragment Identity |
| All Isomers | ~292.0 | ~165.0 | [M - I]⁺ |
| All Isomers | ~292.0 | ~274.0 | [M - H₂O]⁺ (from COOH) |
| All Isomers | ~292.0 | ~247.0 | [M - COOH]⁺ |
Note: The fragmentation patterns for positional isomers are often very similar, making definitive distinction by MS alone challenging. However, subtle differences in fragment intensities can sometimes be observed due to steric or electronic effects, such as the "ortho effect" where adjacent groups can interact during fragmentation.[6][7]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction : Introduce a small quantity of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol for GC-MS analysis.
-
Ionization : Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching.[5]
-
Mass Analysis : Scan a mass range of m/z 50-400 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis : Identify the molecular ion peak at m/z ≈ 292. Look for characteristic fragment ions corresponding to the loss of •I (M-127), •COOH (M-45), and H₂O (M-18).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is highly effective for confirming the presence of the carboxylic acid and other functional groups. The exact positions of absorption bands are sensitive to the electronic environment, offering clues to the substitution pattern.
Principle of Differentiation
The primary diagnostic bands for these molecules are the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, and C-O stretches.[8] The C=O stretching frequency is particularly informative, as it is influenced by conjugation with the aromatic ring.[8] The substitution pattern affects this conjugation and can lead to slight but measurable shifts in the C=O peak position.
Predicted IR Data (KBr Pellet)
| Vibrational Mode | Target Compound | Isomer 1 | Isomer 2 | Rationale for Differences |
| O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | 3300-2500 cm⁻¹ (broad) | 3300-2500 cm⁻¹ (broad) | Broad due to hydrogen bonding; common to all carboxylic acids.[9] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Characteristic of aryl C-H bonds. |
| C=O Stretch (Carbonyl) | ~1700-1680 cm⁻¹ | ~1700-1680 cm⁻¹ | ~1710-1690 cm⁻¹ | The ortho-iodo group in Isomer 2 may cause steric hindrance, slightly disrupting coplanarity and weakening conjugation, potentially leading to a higher frequency (less single-bond character). Aromatic acids show this peak lower than saturated acids due to conjugation.[8] |
| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1475 cm⁻¹ | ~1600 cm⁻¹, ~1475 cm⁻¹ | ~1600 cm⁻¹, ~1475 cm⁻¹ | Multiple bands are expected for substituted benzene rings. |
| C-O Stretch (Carboxylic Acid) | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | A strong band characteristic of the C-O bond in carboxylic acids.[8] |
| C-H Out-of-Plane Bending | ~900-675 cm⁻¹ | ~900-675 cm⁻¹ | ~900-675 cm⁻¹ | The pattern in this "fingerprint" region is unique to the substitution pattern but can be complex to interpret directly. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection : Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber should be collected first.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing positional isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the signals provide direct information about the connectivity of atoms.
Principle of Differentiation
The key to differentiation lies in the aromatic region of the ¹H NMR spectrum. The number of distinct proton signals, their chemical shifts (influenced by the electron-donating/-withdrawing nature of substituents), and their coupling patterns (which reveal the relative positions of neighboring protons) are unique for each isomer.
-
¹H NMR : The relative positions of the substituents create unique splitting patterns for the remaining aromatic protons.
-
¹³C NMR : The number of unique carbon signals and their chemical shifts reflect the molecular symmetry and electronic environment. The carboxyl carbon is typically found far downfield (>165 ppm).[10]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Target Compound | Isomer 1 | Isomer 2 |
| Aromatic Protons | H-3: ~7.6 ppm (s)H-6: ~6.8 ppm (s) | H-3: ~7.9 ppm (s)H-6: ~7.0 ppm (s) | H-3: ~7.0 ppm (d, J≈8 Hz)H-6: ~7.9 ppm (d, J≈8 Hz) |
| -OCH₃ Protons | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~3.8 ppm (s, 3H) |
| -CH₃ Protons | ~2.4 ppm (s, 3H) | ~2.3 ppm (s, 3H) | ~2.4 ppm (s, 3H) |
| -COOH Proton | >10 ppm (br s, 1H) | >10 ppm (br s, 1H) | >10 ppm (br s, 1H) |
Causality Behind the Predictions:
-
Target Compound & Isomer 1 : Both isomers have two aromatic protons that are para to each other. With no adjacent protons, they are expected to appear as singlets (or very narrow doublets if long-range coupling is resolved). The chemical shifts will differ slightly due to the different positions of the electron-donating (-OCH₃, -CH₃) and weakly withdrawing (-I, -COOH) groups.
-
Isomer 2 : The two aromatic protons are ortho to each other. This will result in two distinct doublets, each with a typical ortho coupling constant (J ≈ 7-9 Hz), providing a clear and unambiguous signature for this isomer. This is based on spectral data for similar compounds like 2-iodo-5-methylbenzoic acid, which shows distinct doublets for ortho-coupled protons.[11]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Target Compound | Isomer 1 | Isomer 2 |
| -COOH | ~171 ppm | ~171 ppm | ~170 ppm |
| C-OCH₃ | ~160 ppm | ~160 ppm | ~159 ppm |
| C-I | ~85 ppm | ~88 ppm | ~83 ppm |
| Other Aromatic C | 4 signals in ~115-145 ppm range | 4 signals in ~115-145 ppm range | 4 signals in ~115-145 ppm range |
| -OCH₃ | ~56 ppm | ~56 ppm | ~55 ppm |
| -CH₃ | ~21 ppm | ~20 ppm | ~21 ppm |
Note: All 9 carbons are chemically distinct in each isomer, so 9 signals are expected in the proton-decoupled ¹³C NMR spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
-
Referencing : Use tetramethylsilane (TMS) as an internal standard (0.00 ppm for both ¹H and ¹³C).[12]
-
¹H NMR Acquisition : Acquire the spectrum on a spectrometer operating at 300 MHz or higher. Use a standard pulse sequence with a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[12]
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phasing, and baseline correction.
Summary and Conclusion
The differentiation of 5-Iodo-2-methoxy-4-methylbenzoic acid from its positional isomers is a clear demonstration of the power of a multi-technique spectroscopic approach. While MS confirms the molecular formula and IR verifies the functional groups, ¹H NMR spectroscopy stands out as the most definitive single technique for this specific challenge.
The key diagnostic features are summarized below:
| Technique | Target Compound | Isomer 1 | Isomer 2 |
| MS | MW ≈ 292 | MW ≈ 292 | MW ≈ 292 |
| IR (C=O) | ~1700-1680 cm⁻¹ | ~1700-1680 cm⁻¹ | ~1710-1690 cm⁻¹ |
| ¹H NMR (Aromatic) | Two singlets | Two singlets | Two doublets (J≈8 Hz) |
The appearance of two distinct doublets in the aromatic region of the ¹H NMR spectrum is an unambiguous marker for the ortho-proton arrangement in 2-Iodo-5-methoxy-4-methylbenzoic acid (Isomer 2) . Distinguishing between the Target Compound and Isomer 1 would rely on more subtle differences in the chemical shifts of their aromatic singlets and potentially the use of 2D NMR techniques like NOESY (to identify through-space proximity between the methoxy protons and one of the aromatic protons) or HMBC (to establish long-range C-H correlations).
By systematically applying this workflow, researchers can confidently and accurately determine the precise structure of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
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- BenchChem. (2025).
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- Doc Brown's Chemistry. Infrared spectrum of benzoic acid.
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- Ye, D., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
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- Berziņš, A., et al. (2021).
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- PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
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- ChemicalBook. 2-IODO-5-METHYLBENZOIC ACID synthesis.
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- BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
- Pharmaffiliates. 5-Iodo-4-methoxy-2-methylbenzoic Acid.
- [Link to a general resource on Raman spectroscopy of benzoic acid deriv
- [Link to a general resource on chemical synthesis]
- [Link to a general resource on chemical compounds]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
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- [Link to a general resource on ¹H NMR d
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A Comparative Guide to the Biological Potential of 5-Iodo-2-methoxy-4-methylbenzoic Acid and Its Analogs
Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery
Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The aromatic ring and the carboxylic acid group provide a robust framework for introducing various functional groups, which can modulate the molecule's physicochemical properties and, consequently, its biological activity.[3] These modifications can influence lipophilicity, acidity, metabolic stability, and the ability to interact with biological targets, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5]
This guide focuses on 5-Iodo-2-methoxy-4-methylbenzoic acid , a polysubstituted benzoic acid derivative. While direct and extensive documentation of its biological activity is limited in publicly available literature, its structural features—a halogen atom, a methoxy group, and a methyl group—suggest a high potential for biological relevance.[6] The presence of an iodine atom, for instance, is a common feature in potent enzyme inhibitors and receptor ligands, often enhancing binding affinity.[3][7]
This document will, therefore, provide a comparative analysis of 5-Iodo-2-methoxy-4-methylbenzoic acid by exploring the established biological activities of its close structural analogs. By examining these related compounds, we can infer the potential therapeutic applications of the title compound and provide a roadmap for its future investigation.
Structural Analogs and Their Documented Biological Activities
The biological potential of 5-Iodo-2-methoxy-4-methylbenzoic acid can be elucidated by comparing it with analogs that share key structural motifs.
Caption: Structural relationships between 5-Iodo-2-methoxy-4-methylbenzoic acid and its biologically active analogs.
Analog 1: 4-Amino-5-iodo-2-methoxybenzoic Acid Derivatives - Potent Anticancer Agents
A compelling case for the anticancer potential of 5-Iodo-2-methoxy-4-methylbenzoic acid comes from its close analog, 4-Amino-5-iodo-2-methoxybenzoic acid. A series of amide derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against the human breast cancer cell line, MCF-7.[8] The introduction of an amino group at the 4-position, while a notable difference, does not detract from the significance of the shared 5-iodo and 2-methoxy substitution pattern. The data reveals that modifications at the carboxyl group can yield compounds with significant anticancer potency.[8]
Table 1: Cytotoxic Activity of 4-Amino-5-iodo-2-methoxybenzoic Acid Amide Derivatives Against MCF-7 Cells [8]
| Compound ID | R Group (Modification at the Carboxyl Group) | IC50 (µM) |
| A-003 | -NH-(4-F-C₆H₄) (4-Fluoroanilide) | 7.5 |
| A-004 | -NH-(4-Cl-C₆H₄) (4-Chloroanilide) | 5.1 |
| A-005 | -NH-(4-CH₃-C₆H₄) (4-Methylanilide) | 8.9 |
| A-002 | -NH-CH₂-CH₂-C₆H₅ (Phenethylamide) | 10.8 |
| A-001 | -NH-CH₂-C₆H₅ (Benzylamide) | 15.2 |
| Doxorubicin | (Reference Drug) | 1.2 |
The low micromolar IC50 values of these analogs, particularly the anilide derivatives, underscore the potential of the 5-iodo-2-methoxybenzoic acid scaffold as a pharmacophore for developing new anticancer agents.[8]
Analog 2: Halogenated Benzoic Acids - Targeting G-Protein Coupled Receptors
The broader class of halogenated 4-amino-2-methoxybenzoic acids has been investigated as ligands for the serotonin 5-HT4 receptor, a G-protein coupled receptor involved in gastrointestinal motility.[3] While direct data for the iodo-substituted analog is not provided in the reference, ester derivatives of the corresponding 5-chloro analog exhibit high binding affinity in the nanomolar range.[3] This suggests that the 4-amino-5-halo-2-methoxybenzoyl scaffold is a high-affinity pharmacophore for the 5-HT4 receptor.[3] This opens up another avenue of investigation for 5-Iodo-2-methoxy-4-methylbenzoic acid in the realm of neurological and gastrointestinal disorders.
Analog 3: Substituted Benzoic Acids as Enzyme Inhibitors
The versatility of the benzoic acid scaffold extends to enzyme inhibition.
-
Slingshot Phosphatase Inhibition: A study identified para-substituted benzoic acid derivatives with a rhodanine scaffold as competitive inhibitors of Slingshot (SSH) phosphatases.[9] These enzymes are involved in cytoskeleton dynamics and are potential targets for cancer therapy. The most potent compound inhibited cell migration and had an inhibition constant (Ki) in the low micromolar range.[9] This highlights the potential of benzoic acid derivatives to target specific enzyme families.
-
Dihydrofolate Reductase (DHFR) Inhibition: While structurally more complex, a derivative containing a 5-iodo-4-methoxyphenoxy moiety, 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, was identified as a potent inhibitor of Staphylococcus aureus DHFR with an IC50 of 0.97 nM.[10] This compound exhibited strong antibacterial activity, including against methicillin-resistant S. aureus (MRSA).[10] The presence of the iodo and methoxy groups in this highly active molecule further supports the potential of these functionalities in designing potent enzyme inhibitors.
Inferred Biological Potential of 5-Iodo-2-methoxy-4-methylbenzoic Acid
Based on the activities of its structural analogs, we can hypothesize several potential biological activities for 5-Iodo-2-methoxy-4-methylbenzoic acid:
-
Anticancer Activity: The strong cytotoxic effects of 4-Amino-5-iodo-2-methoxybenzoic acid derivatives against breast cancer cells suggest that 5-Iodo-2-methoxy-4-methylbenzoic acid itself, or its derivatives, could exhibit similar anticancer properties. The methyl group at the 4-position may further enhance lipophilicity and potentially influence target binding or cell permeability.
-
Enzyme Inhibition: The iodo and methoxy substitutions are present in inhibitors of diverse enzymes like phosphatases and DHFR. It is plausible that 5-Iodo-2-methoxy-4-methylbenzoic acid could act as an inhibitor for a range of enzymes, and screening against various enzyme families is warranted.
-
GPCR Modulation: The affinity of related halogenated benzoic acids for the 5-HT4 receptor suggests that 5-Iodo-2-methoxy-4-methylbenzoic acid could be a modulator of G-protein coupled receptors.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 5-Iodo-2-methoxy-4-methylbenzoic acid, a systematic experimental approach is necessary. Below are standard protocols for initial screening.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of 5-Iodo-2-methoxy-4-methylbenzoic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compound for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: General Enzyme Inhibition Assay (Colorimetric)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme that produces a colored product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, the substrate, and the test compound (5-Iodo-2-methoxy-4-methylbenzoic acid) in the buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 30-60 minutes). Monitor the formation of the colored product by measuring the absorbance at the appropriate wavelength at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Conclusion
While 5-Iodo-2-methoxy-4-methylbenzoic acid is primarily documented as a synthetic intermediate[6], a comparative analysis of its structural analogs strongly suggests its potential as a biologically active molecule. The presence of iodo and methoxy groups, which are features of known anticancer agents and enzyme inhibitors[8][10], provides a solid rationale for its investigation. The most promising avenues for exploration appear to be in oncology and enzyme inhibition. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.
References
-
Chen, P. R., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. PubMed. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
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- 10. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the reactivity of 5-Iodo-2-methoxy-4-methylbenzoic acid with different catalysts
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 5-Iodo-2-methoxy-4-methylbenzoic acid stands as a versatile building block, offering multiple reaction handles for diversification. The C-I bond, in particular, serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This guide provides an in-depth comparison of the reactivity of 5-Iodo-2-methoxy-4-methylbenzoic acid with various catalytic systems, offering field-proven insights and actionable experimental protocols to empower your research.
Introduction to the Substrate: Structural and Electronic Considerations
5-Iodo-2-methoxy-4-methylbenzoic acid possesses a unique combination of structural features that influence its reactivity. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring, which can facilitate the oxidative addition step in many catalytic cycles. Conversely, the electron-withdrawing carboxylic acid (-COOH) group can modulate this effect. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, provides a highly favorable site for catalytic activation. The ortho-methoxy group may also play a role in coordinating with the metal center, potentially influencing the reaction's kinetics and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium catalysts are the most extensively utilized transition metals for cross-coupling reactions involving aryl iodides. Their versatility, high efficiency, and functional group tolerance make them the first choice for many transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures. The reaction of 5-Iodo-2-methoxy-4-methylbenzoic acid with various boronic acids can be achieved using a range of palladium catalysts and ligands.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective precatalysts. The choice often depends on air stability and ease of handling, with Pd(OAc)₂ being more convenient for in-situ generation of the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard, cost-effective choice. For more challenging couplings, bulky and electron-rich biarylphosphine ligands like SPhos or XPhos can significantly improve yields by promoting reductive elimination.
-
Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | High (expected)[1] |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 110 | 16 | Good (expected) |
Note: Yields are estimated based on reactions with structurally similar aryl iodides and may require optimization for 5-Iodo-2-methoxy-4-methylbenzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene and Water, 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to a wide range of alkynylated benzoic acids. This reaction typically employs a dual catalytic system of palladium and copper.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to Suzuki coupling, Pd(OAc)₂ or Pd(PPh₃)₄ are effective.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | TEA | THF | RT | 4 | High (expected) |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | DIPA | Toluene | 60 | 8 | Good (expected) |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | TEA | DMF | 80 | 12 | Good (expected) |
Note: Yields are estimated based on reactions with structurally similar aryl iodides and may require optimization.
Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel, add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper catalyst (e.g., CuI, 1 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[3] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, and BrettPhos are often superior to simpler phosphines. Palladium precatalysts, like the G3 or G4 XPhos palladacycles, offer high reactivity and ease of use.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | High (expected)[4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | Good (expected) |
| 3 | Benzylamine | XPhos-Pd-G3 (1.5) | - | LHMDS (1.5) | THF | 80 | 8 | High (expected) |
Note: Yields are estimated based on reactions with structurally similar aryl iodides and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, to a reaction vial, add 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 1.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.2 equiv.).
-
Seal the vial and heat with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
The filtrate is then partitioned between an organic solvent and water.
-
The organic layer is dried, filtered, and concentrated.
-
Purify the product by column chromatography.
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper catalysis, particularly in the form of the Ullmann condensation, offers a more economical and sustainable alternative to palladium for certain transformations, especially for C-N and C-O bond formation.[5]
Ullmann Condensation: C-N Bond Formation
The Ullmann condensation is a classical method for N-arylation. Modern protocols often utilize ligands to enable the reaction to proceed under milder conditions.
Causality Behind Experimental Choices:
-
Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst.
-
Ligand: Ligands such as 1,10-phenanthroline or L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically required.
Table 4: Representative Conditions for Ullmann Condensation
| Entry | Amine | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMSO | 120 | 24 | Good (expected) |
| 2 | Aniline | CuI (5) | L-Proline (10) | K₃PO₄ (2) | DMF | 100 | 18 | Moderate (expected) |
Note: Yields are estimated and will likely require optimization.
Nickel-Catalyzed Reactions: An Emerging Frontier
Nickel catalysts are gaining prominence as a less expensive alternative to palladium for a variety of cross-coupling reactions. They can often catalyze reactions of less reactive electrophiles and can exhibit unique reactivity patterns.
Causality Behind Experimental Choices:
-
Nickel Source: Nickel(II) chloride (NiCl₂) in combination with a phosphine ligand and a reducing agent (e.g., zinc) is a common catalytic system. Air-stable Ni(II) precatalysts are also available.
-
Ligand: A variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed for nickel-catalyzed cross-couplings.
While specific data for 5-Iodo-2-methoxy-4-methylbenzoic acid in nickel-catalyzed reactions is limited, the high reactivity of the C-I bond suggests that it would be a suitable substrate for various nickel-catalyzed transformations, such as reductive cross-couplings.
Conclusion and Future Outlook
5-Iodo-2-methoxy-4-methylbenzoic acid is a highly versatile building block for the synthesis of complex molecules. Palladium-catalyzed reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, offer reliable and high-yielding methods for its functionalization. Copper-catalyzed Ullmann condensation provides a cost-effective alternative for C-N bond formation. The exploration of nickel-catalyzed reactions with this substrate represents a promising area for future research, potentially offering novel reactivity and more sustainable synthetic routes. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize 5-Iodo-2-methoxy-4-methylbenzoic acid in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. BenchChem.
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 2011, 1-105. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
A Comparative Guide to the Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid for Pharmaceutical Research and Development
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Iodo-2-methoxy-4-methylbenzoic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth cost-benefit analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform your selection of the most appropriate method for your research needs.
Introduction
The synthesis of 5-iodo-2-methoxy-4-methylbenzoic acid presents several strategic challenges, primarily centered around the regioselective introduction of the iodine atom onto the substituted benzene ring. This guide will explore two primary strategies: a direct electrophilic iodination of the readily accessible precursor, 2-methoxy-4-methylbenzoic acid, and a more classical multi-step approach involving a Sandmeyer reaction. Each route will be evaluated based on factors such as the number of synthetic steps, overall yield, cost of reagents, and safety and environmental considerations.
Synthesis of the Common Precursor: 2-Methoxy-4-methylbenzoic Acid
Both proposed routes commence with the synthesis of 2-methoxy-4-methylbenzoic acid from the commercially available 4-methylsalicylic acid.
Experimental Protocol: Methylation of 4-Methylsalicylic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid (1.0 eq) in a suitable solvent such as acetone or methanol.
-
Base Addition: Add an excess of a suitable base, for example, potassium carbonate (K₂CO₃, 3.0 eq), to the solution.
-
Methylating Agent: While stirring vigorously, add dimethyl sulfate ((CH₃)₂SO₄, 2.5 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to precipitate the product. The crude 2-methoxy-4-methylbenzoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Estimated Yield: 85-95%
Route 1: Direct Electrophilic Iodination
This approach offers the most straightforward pathway to the target molecule by directly introducing an iodine atom onto the 2-methoxy-4-methylbenzoic acid backbone. The primary directing groups on the ring, the methoxy (-OCH₃) and methyl (-CH₃) groups, are ortho, para-directing, while the carboxylic acid (-COOH) group is meta-directing. The position for iodination is therefore predicted to be at C5, which is ortho to the methoxy group and meta to the carboxylic acid.
Sub-route 1A: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective iodinating agent, often used for substrates that are sensitive to harsher conditions.
-
Dissolution: Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as trifluoroacetic acid (TFA, 0.1 eq).
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 5-iodo-2-methoxy-4-methylbenzoic acid.
Estimated Yield: 70-80%
Sub-route 1B: Iodination using Iodine and an Oxidizing Agent
This classic method utilizes molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species in situ.
-
Suspension: Suspend 2-methoxy-4-methylbenzoic acid (1.0 eq) and iodine (I₂, 0.6 eq) in glacial acetic acid.
-
Oxidant Addition: Add an oxidizing agent, such as periodic acid (H₅IO₆, 0.4 eq) or potassium persulfate (K₂S₂O₈, 1.2 eq), to the mixture.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure 5-iodo-2-methoxy-4-methylbenzoic acid.
Estimated Yield: 65-75%
Route 2: Multi-step Synthesis via Sandmeyer Reaction
This classical approach involves the transformation of an amino group into a diazonium salt, which is then displaced by iodide. While this route involves more steps, it can offer high regioselectivity.
Step 2A: Nitration of 2-methoxy-4-methylbenzoic acid
-
Dissolution: Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.
-
Filtration and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize to obtain pure 5-nitro-2-methoxy-4-methylbenzoic acid.
Estimated Yield: 80-90%
Step 2B: Reduction of the Nitro Group
-
Suspension: Suspend the 5-nitro-2-methoxy-4-methylbenzoic acid (1.0 eq) in ethanol or a mixture of ethanol and water.
-
Reducing Agent: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Reaction: Heat the mixture to reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-amino-2-methoxy-4-methylbenzoic acid.
Estimated Yield: 85-95%
Step 2C: Diazotization and Iodination (Sandmeyer Reaction)
-
Diazotization: Suspend the 5-amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C. To this suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Iodide Addition: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture and decolorize with a small amount of sodium thiosulfate solution.
-
Filtration and Purification: Collect the precipitated product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 5-iodo-2-methoxy-4-methylbenzoic acid.[1]
Estimated Yield: 75-85%
Visualization of Synthetic Workflows
Caption: Synthesis of the common precursor.
Caption: Route 1: Direct Iodination Pathways.
Caption: Route 2: Sandmeyer Reaction Pathway.
Cost-Benefit Analysis
| Parameter | Route 1: Direct Iodination (NIS) | Route 1: Direct Iodination (I₂/Oxidant) | Route 2: Sandmeyer Reaction |
| Number of Steps | 1 | 1 | 3 |
| Estimated Overall Yield | 70-80% | 65-75% | 51-73% |
| Key Reagent Cost | High (NIS is expensive) | Low (Iodine and oxidants are relatively cheap) | Moderate (Reagents for nitration, reduction, and diazotization are generally inexpensive) |
| Safety Considerations | Mild conditions, but NIS can be an irritant. | Use of strong acids and heating requires caution. | Involves highly corrosive acids (H₂SO₄, HNO₃), and the handling of potentially unstable diazonium salts (requires low temperatures). |
| Environmental Impact | Generates succinimide as a byproduct. | Use of acetic acid and strong acids results in acidic waste streams. | Generates significant acidic and tin-containing waste (if SnCl₂ is used). |
| Simplicity & Time | Simple and relatively quick. | Simple and relatively quick. | More complex and time-consuming due to multiple steps and purifications. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 5-iodo-2-methoxy-4-methylbenzoic acid depends heavily on the specific priorities of the research or development project.
-
For rapid, small-scale synthesis where cost is not the primary concern, Route 1A using N-Iodosuccinimide (NIS) is highly recommended. This method offers a straightforward, one-step procedure with mild reaction conditions and good yields.
-
For larger-scale synthesis where cost-effectiveness is crucial, Route 1B utilizing iodine and an oxidizing agent presents a compelling option. While the yields may be slightly lower than with NIS, the significantly lower cost of the reagents makes it more economically viable.
-
Route 2, the Sandmeyer reaction, is a viable but more laborious alternative. Although it is a classic and reliable method, the multiple steps, lower overall yield, and safety considerations associated with handling diazonium salts and strong acids make it less attractive for routine synthesis unless specific regiochemical control, not achievable by direct iodination, is required.
Ultimately, this guide provides the necessary data and protocols to enable an informed decision based on the specific requirements of your laboratory and project goals.
References
-
Wikipedia. 4-Methylsalicylic acid. [Link]
-
Texium. Preparation of 2-iodobenzoic acid. [Link]
-
PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
National Center for Biotechnology Information. Selective C–H Iodination of (Hetero)arenes. [Link]
-
Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
-
YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
Sources
The Definitive Guide to the Solid-State Characterization of 5-Iodo-2-methoxy-4-methylbenzoic Acid: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth analysis of the characterization of 5-Iodo-2-methoxy-4-methylbenzoic acid, a substituted benzoic acid with potential applications in medicinal chemistry and materials science, with a primary focus on single-crystal X-ray diffraction (SCXRD).
In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its bioavailability, stability, and manufacturability. X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of a crystalline material, providing a detailed map of atomic positions and intermolecular interactions. While a crystal structure for 5-Iodo-2-methoxy-4-methylbenzoic acid is not publicly available as of this writing, this guide will leverage the crystallographic data of a closely related analogue, Methyl 5-iodo-2-methoxybenzoate, to illustrate the power of this technique. Furthermore, we will present a comparative analysis with other common characterization methods, offering a comprehensive decision-making framework for researchers.
Unveiling the Molecular Architecture: A Case Study with Single-Crystal X-ray Diffraction
To comprehend the insights gained from an SCXRD experiment, we will examine the crystallographic data for Methyl 5-iodo-2-methoxybenzoate.[1] This molecule shares the core iodinated and methoxylated benzene ring with our target compound, differing only by the esterification of the carboxylic acid. The detailed structural parameters obtained from this analysis serve as a valuable proxy for understanding the potential solid-state conformation of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Crystallographic Data Summary
The table below summarizes the key crystallographic parameters for Methyl 5-iodo-2-methoxybenzoate.[1] This data provides a fingerprint of the crystal lattice and the arrangement of molecules within it.
| Parameter | Value |
| Chemical Formula | C₉H₉IO₃ |
| Formula Weight | 292.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.3378 (7) |
| b (Å) | 7.0690 (11) |
| c (Å) | 33.120 (5) |
| α (°) | 90 |
| β (°) | 92.727 (2) |
| γ (°) | 90 |
| Volume (ų) | 1014.4 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.3 |
Expert Insight: The low R-factor of 3.3% indicates a high level of agreement between the experimental diffraction data and the final refined crystal structure, signifying a reliable and accurate structural determination. The monoclinic crystal system and the P2₁/c space group are common for organic molecules and provide crucial information about the symmetry elements present in the crystal.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires meticulous execution. The following diagram illustrates the typical workflow for an SCXRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol Insight: The critical first step is obtaining high-quality single crystals, often achieved through slow evaporation, vapor diffusion, or cooling crystallization methods.[2] The choice of solvent is crucial and can significantly impact crystal quality. For substituted benzoic acids, solvents like ethanol or toluene are often employed.[2][3] The subsequent steps involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.
A Comparative Analysis of Characterization Techniques
While SCXRD provides the most definitive structural information, other techniques offer complementary data and may be more suitable depending on the research question and sample availability.
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, crystal size estimation. | Rapid analysis of polycrystalline powders, useful for quality control. | Does not provide detailed atomic coordinates or molecular connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure in solution, connectivity of atoms, dynamic processes. | Provides information about the molecule in a biologically relevant state (solution). | Does not provide solid-state packing information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall 3D structure and intermolecular interactions. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, phase transitions). | Provides information on polymorphism and solid-state stability. | Does not provide structural information. |
Decision-Making Framework for Method Selection
The choice of analytical technique is guided by the specific information required. The following diagram illustrates a simplified decision-making process for the solid-state characterization of a novel compound like 5-Iodo-2-methoxy-4-methylbenzoic acid.
Caption: Decision-making for selecting a characterization method.
Conclusion
The definitive characterization of 5-Iodo-2-methoxy-4-methylbenzoic acid, and indeed any novel crystalline compound, relies on a multi-technique approach. While single-crystal X-ray diffraction remains the unparalleled method for elucidating the precise three-dimensional atomic arrangement, techniques such as PXRD, NMR, FTIR, and DSC provide crucial complementary information regarding phase purity, solution-state conformation, functional group identity, and thermal stability. For drug development professionals, a comprehensive understanding of these solid-state properties is not merely an academic exercise but a critical component in the development of safe, effective, and stable pharmaceutical products. The insights gained from these analytical techniques are indispensable for navigating the complex landscape of drug discovery and development.
References
-
Methyl 5-iodo-2-methoxybenzoate . Acta Crystallographica Section E: Crystallographic Communications, E70(5), o462. Available at: [Link]
-
Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation . CrystEngComm, 2014, 16, 1058-1065. Available at: [Link]
-
On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids . Crystal Growth & Design, 2023, 23(3), 1645-1657. Available at: [Link]
-
The crystal structure of benzoic acid: a redetermination with X-rays at room temperature . Zeitschrift für Kristallographie - Crystalline Materials, 167(1-4), 1-12. Available at: [Link]
-
Cambridge Structural Database (CSD) . The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Aryl Halides in Sonogashira Coupling: A Comparative Analysis of 5-Iodo-2-methoxy-4-methylbenzoic acid
For researchers engaged in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science, the selection of building blocks is a critical decision that dictates synthetic efficiency and overall yield. The Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation, offers a powerful method for the introduction of alkyne moieties.[1] The choice of the aryl halide substrate is paramount to the success of this transformation.
This guide provides a comprehensive framework for benchmarking the performance of 5-Iodo-2-methoxy-4-methylbenzoic acid in the Sonogashira coupling reaction. We will objectively compare its anticipated performance with key alternatives, grounded in the fundamental principles of the reaction mechanism and supported by a standardized experimental protocol for generating comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection for their synthetic campaigns.
The Strategic Importance of Aryl Halides in Sonogashira Coupling
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[1] The reaction's efficiency is highly dependent on the nature of the aryl halide. The reactivity trend is directly correlated with the bond dissociation energy of the carbon-halogen bond, following the general order: I > Br > Cl > F .[1] This trend is a consequence of the rate-determining step in the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) center. A weaker carbon-halogen bond facilitates a faster oxidative addition, leading to milder reaction conditions and often higher yields.
Our Compound of Interest:
-
5-Iodo-2-methoxy-4-methylbenzoic acid: This substrate is an attractive building block due to its multiple functionalization points. The iodo group serves as a highly reactive handle for cross-coupling. The methoxy and methyl groups are electron-donating, which can influence the electronic properties of the aromatic ring and, consequently, its reactivity. The carboxylic acid moiety provides a site for further derivatization, such as amide bond formation.
Selected Alternatives for Comparison:
To provide a meaningful benchmark, we will consider two key alternatives that allow for the systematic evaluation of electronic and steric effects, as well as the impact of the halogen itself:
-
4-Iodobenzoic acid: This simpler analog lacks the methoxy and methyl substituents. A direct comparison will elucidate the electronic influence of these groups on the reactivity of the aryl iodide.
-
5-Bromo-2-methoxy-4-methylbenzoic acid: This analog replaces the highly reactive iodine with a less reactive bromine atom. This comparison will quantify the practical difference in performance between an aryl iodide and an aryl bromide in this specific molecular context. Aryl bromides are often more economical and readily available than their iodo counterparts, making this a crucial practical comparison.
Mechanistic Insights: The "Why" Behind Experimental Design
A deep understanding of the Sonogashira coupling mechanism is essential for rational experimental design and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This step is typically rate-determining, and its facility is directly related to the strength of the Ar-X bond (I > Br > Cl).[1]
-
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium source, ligand, copper co-catalyst, base, and solvent are all critical parameters that can be optimized to maximize yield and minimize side reactions, such as the Glaser-type homocoupling of the alkyne.
A Standardized Protocol for Benchmarking Performance
To ensure a fair and objective comparison, it is imperative to evaluate each substrate under identical reaction conditions. The following protocol for the Sonogashira coupling of the aryl halide with phenylacetylene is provided as a robust starting point for such a study.
Figure 2: Standardized experimental workflow for comparative Sonogashira coupling.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Anticipated Performance and Comparative Analysis
| Substrate | Halogen | Key Substituents | Expected Reactivity | Anticipated Yield Range (%) | Rationale for Performance |
| 5-Iodo-2-methoxy-4-methylbenzoic acid | Iodo | -OCH₃, -CH₃ (EDGs) | High | 85 - 95 | The highly reactive C-I bond ensures facile oxidative addition. Electron-donating groups (EDGs) may slightly decrease the rate of oxidative addition compared to an unsubstituted ring, but the effect is generally minor for iodides.[2] |
| 4-Iodobenzoic acid | Iodo | None | High | 90 - 98 | The C-I bond ensures high reactivity. The absence of electron-donating groups may lead to a slightly faster reaction compared to the substituted analog. |
| 5-Bromo-2-methoxy-4-methylbenzoic acid | Bromo | -OCH₃, -CH₃ (EDGs) | Moderate | 60 - 80 | The C-Br bond is significantly stronger than the C-I bond, requiring more forcing conditions (e.g., heating) for efficient oxidative addition. Electron-donating groups further decrease the reactivity of aryl bromides.[2] |
Conclusion and Recommendations for Researchers
This guide provides a robust framework for benchmarking the performance of 5-Iodo-2-methoxy-4-methylbenzoic acid in the Sonogashira cross-coupling reaction. While this substrate is expected to perform with high efficiency due to the presence of the iodo group, a direct experimental comparison with alternatives such as 4-iodobenzoic acid and 5-bromo-2-methoxy-4-methylbenzoic acid is essential for making data-driven decisions in a research and development setting.
Key Takeaways for the Application Scientist:
-
Prioritize Aryl Iodides for Mild Conditions: For complex syntheses where functional group tolerance and mild reaction conditions are paramount, 5-Iodo-2-methoxy-4-methylbenzoic acid is the superior choice over its bromo-analog.
-
Consider Electronic Effects: The presence of electron-donating groups on the aromatic ring has a less pronounced effect on the reactivity of aryl iodides compared to aryl bromides.
-
Balance Reactivity and Cost: While aryl bromides are often more cost-effective, the potentially lower yields and harsher conditions required for their coupling may offset the initial cost savings, particularly in multi-step syntheses.
-
Standardize for Accurate Comparison: When evaluating different substrates, it is crucial to use a standardized experimental protocol, as outlined in this guide, to ensure that any observed differences in performance are attributable to the intrinsic properties of the substrates themselves and not variations in reaction conditions.
By systematically applying the principles and protocols detailed herein, researchers can confidently select the optimal aryl halide for their specific synthetic objectives, thereby accelerating the discovery and development of novel chemical entities.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874-922. [Link]
-
Liang, Y.; Xie, Y.; Li, J. Recent advances in Sonogashira reaction. Current Organic Chemistry2008 , 12 (6), 488-509. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition2003 , 42 (14), 1566-1568. [Link]
-
Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). In Handbook of Green Chemistry (Vol. 7, Green Synthesis), P. T. Anastas, Ed.; Wiley-VCH: Weinheim, 2012; pp 31-74. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975 , 16 (50), 4467-4470. [Link]
-
Schilz, M.; Plenio, H. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry2012 , 77 (6), 2798-2807. [Link]
Sources
The Synthetic Chemist's Guide to 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated benzoic acids serve as versatile scaffolds, with the choice of halogen profoundly influencing reactivity and synthetic utility. This guide provides an in-depth technical comparison of 5-Iodo-2-methoxy-4-methylbenzoic acid with its bromo- and chloro-analogs, focusing on its superior performance in cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Through an objective analysis supported by experimental data and detailed protocols, we will illuminate the causal factors behind its enhanced reactivity and showcase its application in the synthesis of bioactive molecules.
The Halogen Advantage: Why Iodine Reigns Supreme in Cross-Coupling Reactions
The enhanced reactivity of aryl iodides, including 5-Iodo-2-methoxy-4-methylbenzoic acid, in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This superiority over aryl bromides and chlorides is primarily attributed to the difference in carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, facilitating the often rate-determining oxidative addition step in the catalytic cycle.[1] This translates to milder reaction conditions, lower catalyst loadings, and often higher yields, making iodo-substituted compounds highly desirable for complex, multi-step syntheses.
Caption: Relationship between halogen choice, bond strength, and reaction rate in cross-coupling.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, vividly illustrates the reactivity trend of aryl halides. While direct comparative studies on 5-Iodo-2-methoxy-4-methylbenzoic acid are not extensively documented, data from analogous systems consistently demonstrate the superior performance of iodo-substituted substrates.
| Aryl Halide | Relative Reactivity | Typical Catalyst Loading | Reaction Conditions | Expected Yield |
| Aryl Iodide | Highest | Low (e.g., 0.5-2 mol%) | Milder (e.g., lower temp.) | Excellent |
| Aryl Bromide | Intermediate | Moderate (e.g., 1-5 mol%) | Moderate | Good to Excellent |
| Aryl Chloride | Lowest | High (e.g., 2-10 mol%) | Harsher (e.g., higher temp., specialized ligands) | Variable |
This table presents a generalized comparison based on established chemical principles.[1][2]
Synthesis of 5-Iodo-2-methoxy-4-methylbenzoic Acid: A Representative Protocol
While various methods exist for the synthesis of iodinated benzoic acids, a common and effective approach involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction with an iodide salt. The following protocol is a representative procedure adapted from the synthesis of similar molecules.[3]
Caption: Synthetic workflow for 5-Iodo-2-methoxy-4-methylbenzoic acid.
Experimental Protocol:
-
Diazotization:
-
Suspend 2-amino-5-methyl-4-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid in a reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate vessel, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C until nitrogen evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a solution of sodium thiosulfate to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the iodo, methoxy, and methyl groups on the benzoic acid scaffold makes 5-Iodo-2-methoxy-4-methylbenzoic acid a valuable intermediate in the synthesis of complex, biologically active molecules. The iodo group serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the other substituents can influence the physicochemical properties and biological activity of the final compound.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a biaryl core structure, which can be efficiently assembled using Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. 5-Iodo-2-methoxy-4-methylbenzoic acid can serve as a key starting material for the synthesis of such compounds. The general synthetic strategy involves coupling the iodo-benzoic acid derivative with a suitable boronic acid or ester, followed by further functionalization.
Caption: General synthetic route to kinase inhibitors using 5-Iodo-2-methoxy-4-methylbenzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylbenzoic acid.
-
Reaction Setup:
-
In a reaction vessel, combine 5-Iodo-2-methoxy-4-methylbenzoic acid (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, if necessary, a ligand.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
-
Conclusion
5-Iodo-2-methoxy-4-methylbenzoic acid stands out as a superior building block for advanced organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, stemming from the labile carbon-iodine bond, allows for more efficient and milder synthetic transformations compared to its bromo- and chloro-counterparts. This guide has provided a comparative analysis of its performance, a representative synthetic protocol, and an illustration of its application in the synthesis of bioactive molecules. For researchers and drug development professionals, the strategic incorporation of 5-Iodo-2-methoxy-4-methylbenzoic acid into synthetic routes can offer significant advantages in the pursuit of novel and complex molecular targets.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Iodo-2-methoxy-4-methylbenzoic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Iodo-2-methoxy-4-methylbenzoic acid. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The information herein is synthesized from authoritative safety data sheets and established best practices for the management of halogenated organic compounds. The causal logic behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Understanding the Hazard Profile
5-Iodo-2-methoxy-4-methylbenzoic acid is an iodinated aromatic carboxylic acid. Its hazard profile, according to available Safety Data Sheets (SDS), dictates the stringent handling and disposal requirements.
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][2]
-
Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.[1]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental persistence and potential harm to aquatic life.
These hazards underscore the necessity of treating this compound as hazardous waste and ensuring it is segregated from general laboratory waste streams.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing 5-Iodo-2-methoxy-4-methylbenzoic acid for disposal, ensure all appropriate safety measures are in place.
Essential PPE: A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and subsequent irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes, preventing serious irritation.[2][3] |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][4] A NIOSH-approved respirator may be necessary for large quantities or spills. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][2] |
Emergency Preparedness:
-
An eyewash station and safety shower must be readily accessible.[1]
-
Familiarize yourself with the location and content of the chemical's Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol
The primary disposal route for 5-Iodo-2-methoxy-4-methylbenzoic acid is through a licensed hazardous waste management company.[5] Halogenated organic compounds typically require high-temperature incineration at a permitted facility to ensure complete destruction.[5][6]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program.
-
Designated Waste Stream: 5-Iodo-2-methoxy-4-methylbenzoic acid waste must be collected in a dedicated container labeled for "Halogenated Organic Waste." [7]
-
DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid non-hazardous waste. Mixing waste streams can create dangerous reactions and significantly increases disposal costs.
Step 2: Waste Collection & Container Management
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition with no leaks or damage.[8]
-
Labeling: The waste container must be clearly labeled at all times. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Iodo-2-methoxy-4-methylbenzoic acid"
-
The primary hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Container Handling:
Step 3: Managing Contaminated Materials
Any materials that come into direct contact with 5-Iodo-2-methoxy-4-methylbenzoic acid are also considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and absorbent pads used for cleaning up minor spills.
-
Disposal: Place these items in a designated, sealed, and clearly labeled bag or container for solid halogenated hazardous waste.[4][5]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain & Absorb: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][4] Avoid generating dust.[4] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent) and then scoop the mixture into the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as halogenated hazardous waste.
The following diagram illustrates the decision-making workflow for the disposal of 5-Iodo-2-methoxy-4-methylbenzoic acid.
Caption: Disposal workflow for 5-Iodo-2-methoxy-4-methylbenzoic acid.
Regulatory Framework
The disposal of 5-Iodo-2-methoxy-4-methylbenzoic acid is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: As a halogenated organic compound, this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations.[9] It must be managed as a hazardous waste from the point of generation to its final disposal.
-
OSHA: OSHA regulations mandate safe handling practices in the workplace, including the use of PPE, proper ventilation, and access to safety information like SDSs, to protect employees from exposure.[1][10]
Final Disposal & Documentation
-
Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[11] Arrangements must be made with your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal service for pickup and transport.[11]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the dates of accumulation and disposal. This documentation is crucial for regulatory compliance.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of 5-Iodo-2-methoxy-4-methylbenzoic acid waste, protecting themselves, their colleagues, and the environment.
References
- MSDS for 5-IODO-2-METHYL BENZOIC ACID.
- 5-Iodo-2-methylbenzoic acid SDS. ECHEMI.
- SAFETY DATA SHEET - 3-Iodo-4-methylbenzoic acid. Fisher Scientific.
- Proper Disposal of 5-(2-Iodophenyl)-5-oxovaleronitrile: A Guide for Laboratory Professionals. Benchchem.
- 2-Iodo-5-methylbenzoic acid SDS. Apollo Scientific.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY DATA SHEET - p-Toluic acid. Sigma-Aldrich.
- Iodine Disposal For Businesses. Collect and Recycle.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR).
- IODINE. Occupational Safety and Health Administration (OSHA).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
- EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
Sources
- 1. 5.imimg.com [5.imimg.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. uakron.edu [uakron.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. IODINE | Occupational Safety and Health Administration [osha.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
